Scrambled 10Panx
Description
Structure
2D Structure
Properties
CAS No. |
1315378-72-3 |
|---|---|
Molecular Formula |
C58H79N15O16 |
Molecular Weight |
1242.3 g/mol |
IUPAC Name |
2-[[2-[2-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H79N15O16/c1-29(2)47(73-55(86)44(28-74)72-50(81)37(59)23-32-11-6-5-7-12-32)56(87)71-41(24-33-16-18-35(75)19-17-33)53(84)70-42(25-34-27-64-38-14-9-8-13-36(34)38)52(83)66-30(3)48(79)67-39(20-21-45(60)76)51(82)65-31(4)49(80)69-43(26-46(77)78)54(85)68-40(57(88)89)15-10-22-63-58(61)62/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,82)(H,66,83)(H,67,79)(H,68,85)(H,69,80)(H,70,84)(H,71,87)(H,72,81)(H,73,86)(H,77,78)(H,88,89)(H4,61,62,63) |
InChI Key |
VNQGVHMGXBRHRA-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)N |
Purity |
>98% |
sequence |
FSVYWAQADR |
solubility |
Soluble in DMSO |
storage |
-20°C |
Synonyms |
Scrambled 10Panx Phe-Ser-Val-Tyr-Trp-Ala-Gln-Ala-Asp-Arg |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Scrambled 10Panx in Pannexin-1 Channel Research: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular communication, the precise modulation of ion channels is paramount for maintaining physiological homeostasis. Pannexin-1 (Panx1) channels, large-pore channels permeable to ions and small molecules like adenosine triphosphate (ATP), have emerged as critical players in a variety of cellular processes, including inflammation, apoptosis, and neurotransmission. The peptide ¹⁰Panx1 has become an invaluable tool for researchers studying the function of these channels due to its inhibitory properties. However, to ensure the specificity of its effects, a crucial control is required: Scrambled ¹⁰Panx1. This in-depth technical guide delineates the function of Scrambled ¹⁰Panx1, provides a summary of its use in key experiments, details relevant experimental protocols, and illustrates the signaling pathways and workflows involved.
Core Function: A Negative Control for Specificity
Scrambled ¹⁰Panx1 is a decapeptide with the amino acid sequence FSVYWAQADR, a randomized version of the Pannexin-1 inhibitory peptide, ¹⁰Panx1 (WRQAAFVDSY)[1]. Its primary and critical function in research is to serve as a negative control in experiments investigating the effects of ¹⁰Panx1. By using a peptide with the same amino acid composition but a disordered sequence, researchers can distinguish the sequence-specific inhibitory effects of ¹⁰Panx1 on Panx1 channels from non-specific effects that might arise from the introduction of any peptide into a biological system. In numerous studies, Scrambled ¹⁰Panx1 has been shown to be significantly less effective or completely inactive in blocking Panx1 channel activity compared to its non-scrambled counterpart[2].
Mechanism of Action of the Target Peptide, ¹⁰Panx1
¹⁰Panx1 is a mimetic peptide that corresponds to a sequence in the first extracellular loop of the Pannexin-1 protein. It is believed to competitively inhibit the channel, blocking the passage of ions and molecules such as ATP[3]. This inhibition of Panx1 has significant downstream consequences, including the modulation of P2X7 receptor signaling, reduction of inflammatory responses, and prevention of cell death[3]. The specificity of these actions is validated by the lack of a similar response when Scrambled ¹⁰Panx1 is used under identical experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data from key studies, highlighting the differential effects of ¹⁰Panx1 and Scrambled ¹⁰Panx1 on Pannexin-1 channel function.
| Assay | Cell Type | Treatment | ¹⁰Panx1 Effect | Scrambled ¹⁰Panx1 Effect | Reference |
| Animal Survival | Mice (Sepsis Model) | 120 mg/kg peptide | Decreased survival rate from 65% to 45% | No significant change in survival rate (65%) | Chen et al., 2019[4] |
| Dye Uptake (Lucifer Yellow) | Macrophages | LPS stimulation + 200 µg/ml peptide | Enhanced LPS-induced dye uptake | No significant effect | Chen et al., 2019[4] |
| ATP Release | Macrophages | LPS stimulation + 200 µg/ml peptide | Dose-dependently elevated LPS-induced ATP release | Not reported | Chen et al., 2019[4] |
Note: The study by Chen et al. (2019) intriguingly found that at lower concentrations, ¹⁰Panx1 enhanced rather than inhibited some Panx1 activities in the context of sepsis, while the scrambled peptide remained inactive. This highlights the importance of dose-response studies and the complexity of Panx1 pharmacology.
Experimental Protocols
Dye Uptake Assay
This assay measures the permeability of the cell membrane to fluorescent dyes, such as Lucifer Yellow or ethidium bromide, as an indicator of Panx1 channel activity.
Materials:
-
Cells expressing Pannexin-1 (e.g., macrophages, HEK293-P2X7 cells)
-
Fluorescent dye (e.g., Lucifer Yellow, ethidium bromide)
-
¹⁰Panx1 and Scrambled ¹⁰Panx1 peptides
-
Pannexin-1 channel activator (e.g., ATP, high extracellular potassium)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.
-
Peptide Incubation: Pre-incubate the cells with either ¹⁰Panx1 or Scrambled ¹⁰Panx1 at the desired concentration (e.g., 100-500 µM) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Dye Loading: Add the fluorescent dye to the cell culture medium.
-
Channel Activation: Induce Pannexin-1 channel opening by adding the activator.
-
Measurement: Measure the fluorescence intensity inside the cells over time using a fluorescence microscope or a plate reader. A significant increase in intracellular fluorescence in the presence of the activator, which is blocked by ¹⁰Panx1 but not by Scrambled ¹⁰Panx1, indicates specific inhibition of Panx1 channels.
ATP Release Assay
This assay quantifies the release of ATP from cells, a key function of Pannexin-1 channels.
Materials:
-
Cells expressing Pannexin-1
-
¹⁰Panx1 and Scrambled ¹⁰Panx1 peptides
-
Pannexin-1 channel activator
-
Luciferin-luciferase ATP assay kit
Protocol:
-
Cell Preparation: Culture cells to the desired confluency in a multi-well plate.
-
Peptide Incubation: Pre-treat the cells with ¹⁰Panx1 or Scrambled ¹⁰Panx1 as described in the dye uptake assay.
-
Channel Activation: Stimulate the cells with the Pannexin-1 activator.
-
Supernatant Collection: At various time points after activation, collect a small aliquot of the cell culture supernatant.
-
ATP Measurement: Use a luciferin-luciferase assay to measure the ATP concentration in the collected supernatant according to the manufacturer's instructions. The amount of light produced is proportional to the ATP concentration. A reduction in ATP release in ¹⁰Panx1-treated cells compared to untreated or Scrambled ¹⁰Panx1-treated cells indicates specific channel inhibition.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through Pannexin-1 channels in the cell membrane.
Materials:
-
Cells expressing Pannexin-1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
¹⁰Panx1 and Scrambled ¹⁰Panx1 peptides
Protocol:
-
Cell Preparation: Prepare cells for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.
-
Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Apply a voltage protocol to the cell and record the resulting membrane currents. Pannexin-1 channels are typically activated by depolarization.
-
Peptide Application: Perfuse the cell with an extracellular solution containing either ¹⁰Panx1 or Scrambled ¹⁰Panx1 and record the effect on the Panx1-mediated currents. A specific inhibitor like ¹⁰Panx1 will cause a reversible reduction in the current, while the scrambled version should have minimal to no effect.
Visualizations
Caption: P2X7R-Panx1 signaling and points of intervention.
Caption: General experimental workflow for studying Panx1 inhibition.
References
- 1. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 2. Unified patch clamp protocol for the characterization of Pannexin 1 channels in isolated cells and acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Use and mis-use of supplementary material in science publications - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled 10Panx: A Technical Guide to its Use as a Negative Control Peptide in Pannexin-1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular communication, Pannexin-1 (Panx1) channels have emerged as crucial players, mediating the release of ATP and other signaling molecules that govern a myriad of physiological and pathological processes. The selective inhibition of these channels is a key strategy for dissecting their roles and for the development of novel therapeutics. The 10Panx peptide, a mimetic of a sequence in the first extracellular loop of Panx1, has proven to be a potent and specific inhibitor of Panx1 channel activity. To ensure the specificity of its effects, a reliable negative control is paramount. This technical guide provides an in-depth overview of the Scrambled 10Panx peptide, its design, and its application as a negative control in Panx1 research.
The 10Panx peptide corresponds to the amino acid sequence WRQAAFVDSY .[1] Its scrambled counterpart, this compound, possesses the same amino acid composition but in a randomized sequence, typically FSVYWAQADR .[2] This randomization disrupts the specific conformation required for binding to and inhibiting the Panx1 channel, rendering it biologically inactive against its target. The use of this compound is essential to differentiate the specific effects of Panx1 inhibition from non-specific peptide or experimental artifacts.
Data Presentation: Efficacy of 10Panx vs. This compound
The following tables summarize the differential effects of 10Panx and its scrambled control on key Pannexin-1 mediated cellular processes.
| Table 1: Effect on ATP Release | |
| Peptide | Inhibition of ATP Release |
| 10Panx | Significant inhibition |
| This compound | No significant inhibition |
| This table summarizes the expected outcomes from ATP release assays. 10Panx effectively blocks ATP release from various cell types, including peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages (MDMs), and CEM-GFP cells, while this compound shows no inhibitory effect at similar concentrations. |
| Table 2: Effect on Dye Uptake | |
| Peptide | Inhibition of Dye Uptake (e.g., Yo-Pro-1) |
| 10Panx | Significant inhibition of P2X7R-mediated dye uptake |
| This compound | No significant inhibition |
| This table illustrates the typical results from dye uptake assays. 10Panx is known to inhibit the uptake of fluorescent dyes like Yo-Pro-1, which enter the cell through Panx1 channels, particularly when activated by P2X7 receptors. This compound does not impede this process, confirming the sequence-specific action of 10Panx.[1] |
| Table 3: Effect on IL-1β Release | |
| Peptide | Inhibition of ATP-mediated IL-1β Release |
| 10Panx | Significant inhibition |
| This compound | No significant inhibition |
| This table highlights the impact on inflammatory cytokine release. The release of IL-1β, a key inflammatory mediator, is often downstream of Panx1 activation. 10Panx effectively curtails this release from macrophages, whereas this compound does not, underscoring the specific role of Panx1 in this inflammatory pathway.[3] |
Signaling Pathways and Experimental Workflows
Pannexin-1 and P2X7 Receptor Signaling Pathway
Pannexin-1 channels are intricately linked with the P2X7 purinergic receptor (P2X7R). Activation of P2X7R by extracellular ATP triggers the opening of Panx1 channels, leading to a massive efflux of ATP into the extracellular space. This creates a positive feedback loop, further activating P2X7R and amplifying downstream signaling cascades.
Caption: Pannexin-1 and P2X7R signaling cascade.
Pannexin-1 in NLRP3 Inflammasome Activation
The release of ATP through Panx1 channels is a critical signal for the activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. This process involves potassium efflux and the subsequent assembly of the inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β.
References
Scrambled 10Panx: A Technical Guide to its Sequence, Structure, and Application as a Negative Control in Pannexin-1 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the scrambled 10Panx peptide, a critical negative control used in the study of Pannexin-1 (Panx1) channels. We will delve into its sequence and structural characteristics in comparison to the active 10Panx peptide, present quantitative data on its inactivity, and provide detailed experimental protocols for key assays used to assess Panx1 channel function. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs.
Introduction to Pannexin-1 and the 10Panx Peptide
Pannexin-1 (Panx1) is a ubiquitously expressed protein that forms large-pore channels in the plasma membrane, permitting the passage of ions and small molecules up to 1 kDa, most notably adenosine triphosphate (ATP).[1][2] This ATP release plays a crucial role in a multitude of physiological and pathological processes, including inflammation, apoptosis, and intercellular communication.[1][2]
The 10Panx peptide is a synthetic mimetic of a sequence found in the second extracellular loop of the Panx1 protein.[3] Its sequence is WRQAAFVDSY .[3] 10Panx acts as a competitive inhibitor of Panx1 channels, effectively blocking the release of ATP and subsequent downstream signaling events.[4] This inhibitory action has made 10Panx a valuable tool for investigating the role of Panx1 in various cellular and disease models.[4]
The this compound Peptide: Sequence and Rationale for Use
To ensure that the observed effects of the 10Panx peptide are due to its specific sequence and not merely a result of introducing a random peptide into the system, a scrambled version of 10Panx is employed as a negative control. The this compound peptide contains the same amino acids as 10Panx but in a randomized order. The commonly used sequence for this compound is FSVYWAQADR .[5]
The fundamental principle behind using a scrambled control is that the biological activity of a peptide is often highly dependent on its primary amino acid sequence, which dictates its three-dimensional structure and ability to interact with its target. By rearranging the amino acid sequence, the specific binding motif is disrupted, rendering the scrambled peptide inactive against the target, in this case, the Panx1 channel. Therefore, any experimental outcome observed with 10Panx but not with this compound can be confidently attributed to the specific inhibition of Panx1.
Comparative Analysis: 10Panx vs. This compound
The primary distinction between 10Panx and its scrambled counterpart lies in their biological activity. While 10Panx effectively inhibits Panx1 channel function, this compound is designed to be inert. This differential activity has been demonstrated across various experimental assays.
Quantitative Data Summary
The following table summarizes the comparative efficacy of 10Panx and this compound in inhibiting Pannexin-1 channel activity, as measured by ATP-induced dye uptake.
| Peptide | Concentration | Assay | Target Cells | Percent Inhibition of Control Response (Normalized to ATP) | Reference |
| 10Panx | 100 µM | ATP-induced Ethidium Uptake | HEK-hP2X7 | ~0% | [6][7][8] |
| This compound | 100 µM | ATP-induced Ethidium Uptake | HEK-hP2X7 | ~0% | [6][7][8] |
Note: In this particular study, neither 10Panx nor this compound showed significant inhibition of ATP-induced dye uptake in HEK-hP2X7 cells, suggesting the dye uptake in this specific cell line under these conditions may be Panx1-independent. However, the data clearly demonstrates that this compound has no greater effect than the active peptide, supporting its role as a negative control.
Signaling Pathways and Experimental Workflows
The inhibition of Panx1 channels by 10Panx can impact several downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling cascade involving Panx1 and a typical experimental workflow for screening Panx1 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the inhibitory effects of 10Panx and the inactivity of this compound on Pannexin-1 channel function.
ATP Release Assay (Luciferase-Based)
This assay quantifies the amount of ATP released from cells into the extracellular medium, a direct measure of Panx1 channel activity.
Materials:
-
Panx1-expressing cells (e.g., HEK293, astrocytes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
10Panx and this compound peptides (stock solutions prepared in an appropriate solvent, e.g., water or DMSO)
-
ATP standard solution
-
Luciferin-luciferase assay kit
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Seed Panx1-expressing cells in a 96-well plate and culture overnight to allow for adherence.
-
Wash the cells once with PBS.
-
Pre-incubate the cells with either 10Panx (e.g., 300 µM), this compound (e.g., 300 µM), or vehicle control in fresh medium for 30 minutes at 37°C.[9]
-
Induce Panx1 channel opening using a known stimulus (e.g., mechanical stress, high extracellular potassium, or a specific agonist).
-
At desired time points, carefully collect a sample of the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
Prepare ATP standards in the same medium used for the experiment.
-
In a new white, opaque 96-well plate, add a specific volume of the cell-free supernatant or ATP standard.
-
Add the luciferin-luciferase reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the ATP concentration in the samples by comparing the luminescence values to the ATP standard curve.
Dye Uptake Assay (Ethidium Bromide)
This assay measures the influx of a fluorescent dye, such as ethidium bromide, into the cytoplasm through open Panx1 channels.
Materials:
-
Panx1-expressing cells
-
Low-divalent physiological solution
-
Ethidium bromide (EtBr) solution
-
10Panx and this compound peptides
-
ATP or other Panx1 agonist
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Plate cells in a 96-well plate suitable for fluorescence measurements.
-
Wash the cells with the low-divalent physiological solution.
-
Pre-incubate the cells with 10Panx (e.g., 100 µM), this compound (e.g., 100 µM), or vehicle control for 10 minutes at 37°C.[6][7]
-
Add the Panx1 agonist (e.g., 1 mM ATP) and ethidium bromide to the wells.[6][7]
-
Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 518/605 nm for EtBr).
-
Record data at regular intervals for a set duration (e.g., 300 seconds).[6][7]
-
The rate of increase in fluorescence is proportional to the rate of dye uptake and, therefore, Panx1 channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through Panx1 channels in the plasma membrane of a single cell.
Materials:
-
Panx1-expressing cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular and intracellular recording solutions
-
10Panx and this compound peptides
Protocol:
-
Prepare patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a Panx1-expressing cell.
-
Apply a voltage protocol to elicit Panx1 currents. A typical protocol involves holding the cell at a negative potential (e.g., -60 mV) and applying voltage steps or ramps to positive potentials (e.g., up to +100 mV).
-
Record the baseline Panx1 currents.
-
Perfuse the cell with the extracellular solution containing 10Panx at the desired concentration.
-
Record the currents in the presence of 10Panx to observe any inhibition.
-
Wash out the 10Panx peptide and allow the currents to recover.
-
Repeat the perfusion with the this compound peptide at the same concentration to confirm its lack of effect on Panx1 currents.
NLRP3 Inflammasome Activation Assay
This assay indirectly measures Panx1 activity by quantifying the release of IL-1β, a downstream consequence of Panx1-mediated ATP release and subsequent NLRP3 inflammasome activation.
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages)
-
LPS (lipopolysaccharide) for priming
-
ATP or other NLRP3 activator
-
10Panx and this compound peptides
-
ELISA kit for IL-1β
Protocol:
-
Prime the immune cells with LPS (e.g., 1 µg/mL) for several hours to induce the expression of pro-IL-1β.
-
Pre-treat the cells with 10Panx, this compound, or vehicle control for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator (e.g., ATP) to trigger inflammasome assembly and caspase-1 activation.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cellular debris.
-
Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
A reduction in IL-1β release in the presence of 10Panx, but not this compound, indicates that Panx1 activity is required for NLRP3 inflammasome activation in that system.
Conclusion
The this compound peptide is an indispensable tool for researchers studying the function of Pannexin-1 channels. Its sequence, a random arrangement of the amino acids found in the active 10Panx peptide, ensures that it serves as a true negative control, devoid of specific inhibitory activity against Panx1. By incorporating this compound into experimental designs, scientists can confidently attribute the effects of 10Panx to the specific blockade of Pannexin-1, thereby strengthening the validity and reliability of their findings. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for the effective application of this compound in Pannexin-1 research.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Unified patch clamp protocol for the characterization of Pannexin 1 channels in isolated cells and acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic Drugs Induce ATP Release via Caspase-gated Pannexin-1 Channels and a Caspase/Pannexin-1-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cryo-EM structure of pannexin 1 reveals unique motifs for ion selection and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Partner: A Technical Guide to the Role of Scrambled Peptides in Research
For Immediate Release
[City, State] – [Date] – In the intricate world of peptide research, where the sequence of amino acids dictates function, the humble scrambled peptide emerges as an indispensable tool for validating specificity and ensuring the reliability of experimental findings. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical role of scrambled peptides, detailing their application, experimental protocols, and the interpretation of comparative data.
The Core Concept: What Are Scrambled Peptides?
A scrambled peptide is a control molecule that possesses the exact same amino acid composition as an active or "native" peptide, but with the sequence of these amino acids randomly rearranged.[1][2][3] This elegant control allows researchers to demonstrate that the specific, linear sequence of the native peptide is the determinant of its biological activity, rather than the mere presence and proportion of its constituent amino acids.[1] The generation of a scrambled peptide involves a permutation of the original sequence, a process that can be guided by algorithms to maintain similar physicochemical properties, such as polarity, to the native peptide, thereby creating a more robust negative control.
The primary and most crucial role of a scrambled peptide is to serve as a negative control in a wide array of biological assays.[1][3] By comparing the activity of the native peptide to its scrambled counterpart, researchers can confidently attribute any observed biological effects to the specific sequence of the native peptide. This helps to distinguish true biological activity from non-specific effects that might arise from the peptide's charge, hydrophobicity, or other general physicochemical properties.
Beyond their role as negative controls, libraries of scrambled peptides are also valuable tools in peptide sequence optimization and the discovery of novel therapeutic leads .[1] By creating and screening a diverse pool of randomized sequences, researchers can identify peptides with enhanced properties, such as increased binding affinity, improved stability, or novel biological functions.
Quantitative Analysis: Active vs. Scrambled Peptides
The direct comparison of quantitative data from experiments using both an active peptide and its scrambled control is fundamental to interpreting the results. The following tables summarize data from various research applications, illustrating the significant differences in activity that underscore the importance of sequence specificity.
Table 1: Antimicrobial Activity of Permutated Peptides
This table showcases the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a series of permutated antimicrobial peptides (WW291-WW298) against various bacterial strains. The variation in activity between the different sequences highlights the critical role of the amino acid order in antimicrobial efficacy.
| Peptide | Sequence | MIC (µM) vs. E. coli | MBC (µM) vs. E. coli | MIC (µM) vs. S. aureus | MBC (µM) vs. S. aureus |
| WW291 | FWRKIWRIWRKIW | 12.5 | 25 | 6.25 | 12.5 |
| WW292 | WRKIWRIWRKIWF | 12.5 | 25 | 6.25 | 12.5 |
| WW293 | RKIWRIWRKIWFW | 12.5 | 25 | 6.25 | 12.5 |
| WW294 | KIWRIWRKIWFWR | 12.5 | 25 | 6.25 | 12.5 |
| WW295 | IWRIWRKIWFWRK | 6.25 | 12.5 | 12.5 | 25 |
| WW296 | WRIWRKIWFWRKI | 12.5 | 25 | 6.25 | 12.5 |
| WW297 | RIWRKIWFWRKIW | 12.5 | 25 | 6.25 | 12.5 |
| WW298 | IWRKIWFWRKIWR | 12.5 | 25 | 3.12 | 6.25 |
Data adapted from a study on the effects of sequence permutation on antimicrobial peptide activity.[4]
Table 2: Receptor Binding Affinity of ACE2-Derived Peptides to SARS-CoV-2 RBD
This table presents the dissociation constants (KD) for various ACE2-derived peptides binding to the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein. A lower KD value indicates higher binding affinity. The "LA1" peptide, designed to have low affinity, serves as a form of negative control, demonstrating that specific mutations significantly impact binding. A scrambled version of the wild-type (WT) peptide would be expected to show a similarly high KD value, indicating negligible binding.
| Peptide | Description | KD (µM) |
| WT | Wild-Type ACE2 Peptide | 1.5 ± 0.2 |
| HA1 | High-Affinity Mutant 1 | 0.4 ± 0.1 |
| HA2 | High-Affinity Mutant 2 | 0.5 ± 0.1 |
| HA3 | High-Affinity Mutant 3 | 0.6 ± 0.1 |
| HA4 | High-Affinity Mutant 4 | 0.3 ± 0.1 |
| LA1 | Low-Affinity Control | > 100 |
Data adapted from a study on designing protein-binding peptides with controlled affinity.[5]
Table 3: Cellular Uptake of Pentapeptide-Conjugated R8 Peptides
This table illustrates the cellular uptake of a cell-penetrating peptide (R8) conjugated to various pentapeptides. The uptake is normalized to the uptake of the R8 peptide alone. This data demonstrates how the addition of specific peptide sequences can significantly enhance or inhibit cellular uptake, a principle that can be extended to scrambled controls where a randomized sequence would ideally show baseline (or inhibited) uptake compared to an active uptake-enhancing sequence.
| Pentapeptide Conjugate | Normalized Cellular Uptake (R8 = 1.0) |
| RRRRR | 3.5 ± 0.2 |
| WWWWW | 2.8 ± 0.3 |
| FFFFF | 2.1 ± 0.2 |
| GGGGG | 1.2 ± 0.1 |
| EEEEE | 0.2 ± 0.1 |
Data adapted from a study on the modulation of peptide uptake.[5]
Experimental Protocols: Methodologies for Key Experiments
The proper design and execution of experiments incorporating scrambled peptide controls are paramount. Below are detailed methodologies for common experimental applications.
In Vitro Targeting of Tumor-Associated Macrophages (TAMs)
This protocol describes a cell-based assay to evaluate the specific targeting of TAMs by a peptide-functionalized agent, using a scrambled peptide as a negative control.
Objective: To determine if a specific peptide sequence (M2pep) fused to a virus-like particle (VLP) can specifically target M2-like macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
B16-F10 melanoma cell line
-
FITC-labeled VLP-M2pep (active peptide)
-
FITC-labeled VLP-scrambled M2pep (scVLP; negative control)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Anti-lysosome monoclonal antibody
-
Fluorescently labeled secondary antibody
-
Confocal microscope
Methodology:
-
Mimicking TAMs: Culture RAW264.7 cells. To induce an M2-like phenotype that mimics TAMs, incubate the RAW264.7 cells with the supernatant from a B16-F10 melanoma cell culture for 24 hours.[6]
-
Peptide Incubation: Treat the "TAM-mimic" cells with either FITC-labeled VLP-M2pep or FITC-labeled scVLP at a concentration of 10 µg/mL in serum-free media. Incubate for 4 hours at 37°C.[6]
-
Cell Staining:
-
Wash the cells three times with cold PBS to remove unbound VLPs.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Incubate with an anti-lysosome primary antibody for 1 hour at room temperature to visualize endo-lysosomal compartments.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis: Mount the coverslips onto glass slides and image using a confocal microscope. Quantify the co-localization of the FITC signal (from the VLPs) with the lysosomal marker to determine the extent of cellular uptake and trafficking. Compare the fluorescence intensity and localization between cells treated with the active peptide and the scrambled control. A significantly higher FITC signal in the VLP-M2pep treated cells compared to the scVLP treated cells indicates specific targeting.[6]
Cellular Uptake Assay using Flow Cytometry
This protocol provides a quantitative method to assess the cellular uptake of a peptide using flow cytometry, with a scrambled peptide as a negative control.
Objective: To quantify the cellular internalization of a cell-penetrating peptide (CPP).
Materials:
-
Adherent or suspension cell line of interest
-
Fluorescently labeled active peptide (e.g., FITC-CPP)
-
Fluorescently labeled scrambled peptide (e.g., FITC-scrambled CPP)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, adjust the cell number accordingly.
-
Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the fluorescently labeled active peptide or the scrambled peptide at various concentrations (e.g., 1, 5, 10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting:
-
Adherent cells: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any peptide bound to the cell surface. Detach the cells using Trypsin-EDTA.
-
Suspension cells: After incubation, transfer the cells to a microcentrifuge tube and wash three times with cold PBS by centrifugation and resuspension.
-
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Data Interpretation: Compare the mean fluorescence intensity of cells treated with the active peptide to those treated with the scrambled peptide. A significantly higher fluorescence intensity in the active peptide-treated cells indicates sequence-specific cellular uptake.
In Vivo Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a therapeutic peptide compared to a scrambled control in a murine model.
Objective: To assess the anti-tumor efficacy of a therapeutic peptide in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Tumor cells (e.g., human cancer cell line)
-
Therapeutic peptide
-
Scrambled control peptide
-
Vehicle (e.g., saline, PBS)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, therapeutic peptide, scrambled peptide).
-
Peptide Administration: Administer the peptides and the vehicle according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, subcutaneous).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue the experiment until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth curves between the different treatment groups. A significant inhibition of tumor growth in the therapeutic peptide group compared to both the vehicle and scrambled peptide groups demonstrates the sequence-specific in vivo efficacy of the therapeutic peptide.
Visualizing the Role of Scrambled Peptides
Diagrams are powerful tools for illustrating the logical framework of experiments and the signaling pathways under investigation. The following diagrams are generated using the DOT language for Graphviz.
Experimental Workflow for Validating Peptide Specificity
This workflow illustrates the fundamental logic of using a scrambled peptide to validate the sequence-specific activity of a native peptide.
Caption: Workflow for validating peptide activity using a scrambled control.
Signaling Pathway Inhibition by a Specific Peptide
This diagram illustrates a hypothetical signaling pathway where a specific peptide inhibitor is used to block a protein-protein interaction, with a scrambled peptide serving as a negative control.
Caption: Specific inhibition of a signaling pathway by a peptide inhibitor.
Logic of a Competitive Binding Assay
This diagram illustrates the principle of a competitive binding assay where a labeled ligand's binding to a receptor is competed by an active peptide but not by a scrambled peptide.
Caption: Principle of a competitive binding assay with a scrambled control.
Conclusion
References
- 1. all-chemistry.com [all-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Scrambled — Advanced Peptides [advancedpeptides.com]
- 4. Sequence Permutation Generates Peptides with Different Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Technical Guide to 10Panx and Scrambled 10Panx in Pannexin-1 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pannexin-1 (Panx1) inhibitory peptide, 10Panx, and its scrambled control, Scrambled 10Panx. This document details their molecular characteristics, their role in the Panx1 signaling pathway, and methodologies for key experiments in which they are utilized.
Core Concepts: 10Panx and Pannexin-1
10Panx is a synthetic decapeptide that acts as a competitive inhibitor of Panx1 channels.[1][2] Panx1 is a protein that forms channels in the cell membrane, playing a crucial role in cellular communication through the release of signaling molecules like adenosine triphosphate (ATP). The 10Panx peptide mimics a sequence in the second extracellular loop of the Panx1 protein, allowing it to block the channel opening.[3][4] This inhibition of Panx1 prevents the release of ATP and subsequent activation of downstream signaling pathways, such as those mediated by the P2X7 receptor, which are involved in inflammation and cell death.[1][2]
To ensure that the observed effects of 10Panx are due to its specific amino acid sequence and not a general consequence of introducing a peptide to the system, a control peptide known as this compound is used.[5][6] This peptide is composed of the same amino acids as 10Panx but in a randomized order.[5]
Molecular and Physical Characteristics
A clear understanding of the physical properties of 10Panx and its scrambled counterpart is essential for accurate experimental design and data interpretation. The following table summarizes their key molecular and physical data.
| Property | 10Panx | This compound |
| Amino Acid Sequence | H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH (WRQAAFVDSY)[3][4][7] | H-Phe-Ser-Val-Tyr-Trp-Ala-Gln-Ala-Asp-Arg-OH (FSVYWAQADR)[5][8] |
| Molecular Weight | ~1242.34 g/mol [1][5][9] | ~1242.37 g/mol [7][8] |
| Molecular Formula | C₅₈H₇₉N₁₅O₁₆[3][7] | C₅₈H₇₉N₁₅O₁₆[8] |
The Pannexin-1 Signaling Pathway
The inhibitory action of 10Panx is centered on the Pannexin-1 signaling cascade. Under various stimuli, including mechanical stress or receptor activation, Panx1 channels open, leading to the release of ATP into the extracellular space. This extracellular ATP can then bind to and activate purinergic receptors, such as P2X7, on the same or neighboring cells. Activation of P2X7 receptors triggers a cascade of downstream events, including the formation of the NLRP3 inflammasome, activation of caspase-1, and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β). 10Panx specifically blocks the initial step of this pathway: the opening of the Panx1 channel.
Experimental Protocols
The following are detailed methodologies for key experiments involving 10Panx and this compound to study Pannexin-1 channel function.
ATP Release Assay
This assay measures the release of ATP from cells, a direct indicator of Panx1 channel activity.
Materials:
-
Cells expressing Pannexin-1
-
Physiological buffer (e.g., Tyrode's solution)
-
10Panx and this compound peptides
-
Stimulus for Panx1 channel opening (e.g., hypo-osmotic solution)
-
ATP measurement kit (e.g., luciferase-based assay)
Procedure:
-
Cell Culture: Plate cells in a multi-well format and grow to confluency.
-
Pre-incubation: Wash the cells with a physiological buffer. Pre-incubate the cells with the desired concentration of 10Panx, this compound, or a vehicle control for a specified period (e.g., 10-30 minutes).
-
Stimulation: Induce Panx1 channel opening. A common method is to replace the physiological buffer with a hypo-osmotic solution to induce cell swelling and mechanical stress.
-
Sample Collection: At various time points after stimulation, collect aliquots of the extracellular medium.
-
ATP Measurement: Immediately measure the ATP concentration in the collected samples using a luciferase-based ATP assay kit according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.
-
Data Analysis: Normalize the ATP release to the total protein content of the cells in each well. Compare the ATP release in the presence of 10Panx to the control conditions (vehicle and this compound).
Dye Uptake Assay
This assay assesses the permeability of the cell membrane to small fluorescent dyes, which can enter the cell through open Panx1 channels.
Materials:
-
Cells expressing Pannexin-1
-
Physiological buffer
-
10Panx and this compound peptides
-
Fluorescent dye (e.g., YO-PRO-1, ethidium bromide)
-
Stimulus for Panx1 channel opening (e.g., ATP for P2X7 receptor activation)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Grow cells on a suitable imaging dish or multi-well plate.
-
Loading: Wash the cells with a physiological buffer. Add the fluorescent dye to the buffer at the recommended concentration.
-
Treatment and Stimulation: Add 10Panx, this compound, or a vehicle control to the cells. After a short pre-incubation, add the stimulus to activate Panx1 channels.
-
Image Acquisition/Fluorescence Measurement: Monitor the uptake of the dye into the cells over time using a fluorescence microscope or a fluorescence plate reader.
-
Data Analysis: Quantify the fluorescence intensity inside the cells. Compare the dye uptake in cells treated with 10Panx to the control groups. A significant reduction in dye uptake in the presence of 10Panx indicates inhibition of Panx1 channels.
Conclusion
10Panx and this compound are indispensable tools for investigating the physiological and pathological roles of Pannexin-1 channels. Their distinct molecular properties and the clear signaling pathway they modulate allow for targeted and controlled experiments. The detailed protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further elucidate the function of Pannexin-1 in health and disease.
References
- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-Nitrosylation Inhibits Pannexin 1 Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. apexbt.com [apexbt.com]
- 6. A Dye Uptake Assay to Measure Large-Pore Channel Activity in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. Pannexin-1 mediates large pore formation and interleukin-1beta release by the ATP-gated P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Guide for Scrambled 10Panx Peptide
An In-depth Technical Resource for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the commercially available sources for the Scrambled 10Panx peptide, a crucial negative control for studying the function of the Pannexin-1 (Panx1) channel. It is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and insights into the relevant signaling pathways.
Introduction to this compound Peptide
The this compound peptide is a non-functional variant of the 10Panx peptide, which is a mimetic of a sequence in the first extracellular loop of the Panx1 protein. The 10Panx peptide acts as a competitive inhibitor of Panx1 channels, blocking the release of ATP and other signaling molecules, thereby inhibiting downstream inflammatory and cell death pathways. The this compound peptide, with a randomized amino acid sequence, serves as an essential experimental control to ensure that the observed effects of the 10Panx peptide are specific to its sequence and its interaction with Panx1, rather than being due to non-specific peptide effects.
Commercial Availability and Technical Data
Several commercial vendors supply the this compound peptide. While product availability can change, the following information, compiled from various suppliers, provides key technical specifications.
| Vendor | Catalog Number | Amino Acid Sequence | Molecular Weight (Da) | Purity | Storage Conditions | Notes |
| APExBIO | Not specified in search results | Not specified in search results | Not specified in search results | >95% | Store at -20°C | Offers the peptide for signaling research. |
| MedChemExpress | HY-P1138 | FSVYWAQADR | Not specified in search results | >98% | Store at -20°C | Provided as a lyophilized powder. |
| Tocris Bioscience | 3708 | FSVYWAQADR | 1242.37 | >95% | Store at -20°C | Discontinued for commercial reasons. |
| Texas Biogene | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Store at -20°C | Availability may vary. |
Note: Researchers should always refer to the vendor-specific Certificate of Analysis (CoA) for the most accurate and lot-specific data.
Experimental Protocols
The following protocols are generalized from methodologies reported in scientific literature and should be optimized for specific experimental systems.
Peptide Reconstitution
Objective: To prepare a stock solution of the this compound peptide for use in in vitro and in vivo experiments.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)
-
Vortex mixer
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 1 mM or 10 mM), calculate the required volume of solvent. For example, to make a 1 mM stock solution from 1 mg of peptide with a molecular weight of 1242.37 g/mol , you would add 805 µL of solvent.
-
Add the calculated volume of sterile water or buffer to the vial.
-
Gently vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Cell Treatment
Objective: To treat cultured cells with the this compound peptide as a negative control alongside the 10Panx peptide.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Reconstituted this compound peptide stock solution
-
Reconstituted 10Panx peptide stock solution (for the experimental group)
-
Vehicle control (the same solvent used to reconstitute the peptides)
Procedure:
-
Plate the cells at the desired density and allow them to adhere and grow overnight.
-
On the day of the experiment, prepare the working concentrations of the this compound and 10Panx peptides by diluting the stock solutions in complete cell culture medium. A typical working concentration for both peptides is in the range of 100-500 µM.
-
Remove the old medium from the cells and replace it with the medium containing the this compound peptide, 10Panx peptide, or the vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the specific assay.
-
Proceed with the downstream analysis, such as measuring ATP release, cytokine secretion, or cell viability.
Signaling Pathways Involving Pannexin-1
The this compound peptide is used to validate the specific involvement of Panx1 in various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
The Role of this compound as a Negative Control
The fundamental logical relationship in experiments utilizing 10Panx and its scrambled control is to demonstrate specificity. The active 10Panx peptide is designed to bind to a specific extracellular loop of the Pannexin-1 channel, thereby blocking its function. The this compound, having the same amino acid composition but a different sequence, should not bind to this specific site and therefore should not elicit the same biological effect. A successful experiment will show a significant effect with 10Panx and no, or a significantly diminished, effect with the this compound, confirming that the observed outcome is due to the specific inhibition of Pannexin-1.
Caption: Experimental logic for using this compound as a negative control.
Pannexin-1 Mediated ATP Release and Downstream Signaling
Panx1 channels are key conduits for the release of ATP from cells in response to various stimuli, including mechanical stress, high extracellular potassium, and receptor activation. This released ATP then acts as a paracrine and autocrine signaling molecule, activating purinergic receptors (e.g., P2X7) on the same or neighboring cells. This can lead to a cascade of downstream events, including calcium influx, cytokine release, and inflammation.
Caption: Pannexin-1 mediated ATP release and downstream signaling cascade.
Pannexin-1 and Inflammasome Activation
Panx1 plays a critical role in the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. Upon activation by various stimuli, Panx1 channels open, leading to potassium efflux from the cell. This decrease in intracellular potassium is a key trigger for the assembly and activation of the NLRP3 inflammasome.
Caption: Role of Pannexin-1 in NLRP3 inflammasome activation.
Conclusion
The this compound peptide is an indispensable tool for researchers investigating the physiological and pathological roles of the Pannexin-1 channel. This guide provides a centralized resource for identifying commercial suppliers, understanding the technical specifications of the peptide, and implementing its use in experimental settings. The provided protocols and signaling pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at elucidating the multifaceted functions of Pannexin-1. As with any experimental reagent, it is crucial to carefully consider the specific context of the research and to optimize protocols accordingly.
Scrambled 10Panx: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the use of scrambled 10Panx peptide as a negative control in neuroscience research. This compound is an indispensable tool for validating the specific effects of its active counterpart, 10Panx, a mimetic peptide that blocks Pannexin-1 (Panx1) hemichannels. This document outlines the technical specifications of this compound available from various suppliers, detailed experimental protocols for its application, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Pannexin-1 and the Role of 10Panx
Pannexin-1 (Panx1) is a protein that forms large-pore channels in the cell membrane, known as hemichannels. These channels are critical for intercellular communication by allowing the passage of ions and small molecules, most notably ATP.[1] In the central nervous system, Panx1 is implicated in a variety of physiological and pathological processes, including synaptic plasticity, inflammation, and neuronal cell death.[2][3]
The peptide 10Panx, with the sequence WRQAAFVDSY, mimics a sequence in an extracellular loop of Panx1 and acts as a selective blocker of these channels.[2][3] By inhibiting Panx1-mediated ATP release, 10Panx allows researchers to investigate the downstream consequences of Panx1 activity, such as the activation of P2X7 purinergic receptors and subsequent inflammatory signaling cascades.[4][5]
To ensure that the observed effects of 10Panx are due to its specific action on Panx1 and not due to non-specific peptide effects, a control peptide is required. This compound, typically with the sequence FSVYWAQADR, serves this purpose.[2][6] It contains the same amino acids as 10Panx but in a randomized order, rendering it inactive as a Panx1 blocker.[7][8] Therefore, any experiment utilizing 10Panx should include a parallel treatment with this compound to demonstrate specificity.
Supplier and Technical Data Comparison
The following tables summarize the technical specifications for this compound and the active 10Panx peptide from various suppliers. This information is crucial for selecting the appropriate product for your research needs and for ensuring consistency across experiments.
Table 1: this compound Peptide Specifications
| Supplier | Sequence | Molecular Weight (Da) | Purity | Solubility | Storage |
| MedChemExpress | FSVYWAQADR[6] | 1242.34[6] | Not specified | Not specified | Store according to the Certificate of Analysis[6] |
| AbMole BioScience | Scrambled form of WRQAAFVDSY[7] | 1242.37[7] | Not specified | DMSO ≥ 24 mg/mL[7] | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[7] |
| APExBIO | Scrambled form of WRQAAFVDSY[8] | Not specified | >98.68% | Soluble to 0.50 mg/ml in sterile water[8] | Stock solution can be stored below -20℃ for several months[8] |
| Tocris Bioscience | FSVYWAQADR | 1242.37 | Not specified | Not specified | Store at -20°C |
| Texas Biogene | Not specified | Not specified | Not specified | Not specified | Store at -20°C[9] |
Note: Tocris Bioscience has discontinued the sale of this compound (Cat. No. 3708) for commercial reasons.
Table 2: 10Panx (Active Peptide) Specifications for Reference
| Supplier | Sequence | Molecular Weight (Da) | Purity | Solubility | Storage |
| MedChemExpress | WRQAAFVDSY | 1242.37 | Not specified | Not specified | Not specified |
| Abcam | H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH | 1242.3 | Not specified | Soluble in DMSO to 50 mM and water to 10 mM[10] | -20°C[10] |
| Tocris Bioscience | WRQAAFVDSY[11] | 1242.37[11] | ≥95% (HPLC)[11] | Soluble to 1 mg/ml in water[11] | Store at -20°C[11] |
| American Research Products (ARP) | WRQAAFVDSY[3] | 1242.37[3] | >95% by HPLC[3] | Not specified | Store dry, frozen and in the dark[3] |
| APExBIO | WRQAAFVDSY | Not specified | >96.98% | >10 mM in sterile water[12] | Stock solution should be stored at -80°C for several months[12] |
Experimental Protocols
The following are generalized protocols for the use of this compound in common neuroscience research applications. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Application in Neuronal Cell Culture
This protocol describes the use of this compound as a control for 10Panx in primary neuronal cultures or cell lines to assess its effect on ATP release or downstream signaling.
1. Reagent Preparation:
- This compound Stock Solution (1 mM): Based on the supplier's instructions, dissolve the lyophilized peptide in sterile water or DMSO to a final concentration of 1 mM. For example, for a peptide with a molecular weight of 1242.37 g/mol , dissolve 1.24 mg in 1 mL of solvent. Aliquot and store at -20°C or -80°C.
- 10Panx Stock Solution (1 mM): Prepare in the same manner as the scrambled peptide.
- Cell Culture Medium: Use the appropriate medium for your specific cell type.
- Assay Reagents: Prepare reagents for measuring ATP (e.g., luciferin-luciferase assay kit) or for downstream analysis (e.g., antibodies for Western blotting, reagents for calcium imaging).
2. Cell Treatment:
- Plate cells at the desired density and allow them to adhere and stabilize.
- On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
- Add this compound or 10Panx to the medium at the final desired concentration (e.g., 100 µM).[2] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
- Include a vehicle control (medium with solvent only).
- Incubate the cells for the desired period (e.g., 10-30 minutes) prior to stimulation.[1]
3. Stimulation and Analysis:
- Induce Panx1 channel opening using a relevant stimulus (e.g., high potassium, mechanical stress, or a specific agonist).
- For ATP Release: Collect the supernatant and measure ATP concentration using a luciferin-luciferase assay according to the manufacturer's instructions.
- For Downstream Signaling: Lyse the cells and perform Western blotting for phosphorylated signaling proteins, or perform calcium imaging using a fluorescent indicator.
Protocol 2: Application in Electrophysiology (Brain Slices)
This protocol outlines the use of this compound in acute brain slices for electrophysiological recordings to verify the specificity of 10Panx effects on synaptic transmission.
1. Reagent Preparation:
- Artificial Cerebrospinal Fluid (aCSF): Prepare and bubble with 95% O2 / 5% CO2.
- This compound Stock Solution (1 mM): Prepare as described in Protocol 1, preferably using water as the solvent to avoid effects of DMSO on synaptic transmission.
- 10Panx Stock Solution (1 mM): Prepare in the same manner.
2. Brain Slice Preparation and Recording:
- Prepare acute brain slices from the region of interest according to standard laboratory procedures.
- Allow slices to recover in aCSF for at least 1 hour.
- Transfer a slice to the recording chamber and perfuse with aCSF.
- Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of synaptic currents).
3. Peptide Application:
- After establishing a stable baseline, switch the perfusion to aCSF containing this compound at the desired final concentration (e.g., 100 µM).[2]
- Record for a sufficient period to observe any non-specific effects.
- Wash out the scrambled peptide with regular aCSF.
- In a separate experiment (or after washout, if effects are reversible), apply 10Panx at the same concentration to test its specific effect.
4. Data Analysis:
- Analyze the electrophysiological parameters (e.g., fEPSP slope, synaptic current amplitude) and compare the effects of this compound and 10Panx to the baseline and to each other. The scrambled peptide should not produce the same effect as the active 10Panx peptide.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway involving Pannexin-1 and a general experimental workflow for using this compound.
Pannexin-1 Signaling Pathway
Caption: Pannexin-1 signaling pathway and points of intervention.
Experimental Workflow for Specificity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Pannexin-1 Modulates Inhibitory Transmission and Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound - 1mg | Texas Biogene [texasbiogene.com]
- 10. 10Panx, gap junction blocking peptide (CAS 955091-53-9) | Abcam [abcam.com]
- 11. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]
- 12. apexbt.com [apexbt.com]
An In-depth Technical Guide on the Core Properties of Scrambled 10Panx
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Scrambled 10Panx, a critical negative control peptide used in research involving the Pannexin 1 (Panx1) channel inhibitor, 10Panx. The document outlines the fundamental properties of both peptides, their mechanisms of action, and protocols for their experimental application.
Introduction to Pannexin 1 and Peptide-Based Inhibition
Pannexin 1 (Panx1) is a widely expressed membrane protein that forms large-pore channels, facilitating the passage of ions and small molecules like ATP between the cell's interior and the extracellular space.[1] These channels are implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and apoptosis.[2][3] Given their role in disease, Panx1 channels have become a significant target for therapeutic intervention.
Peptide-based inhibitors offer a specific means of modulating Panx1 activity. 10Panx is a mimetic peptide designed to block Panx1 channels.[3][4][5] In any experiment involving such a specific peptide, it is crucial to employ a proper negative control to ensure that the observed biological effects are a direct result of the specific amino acid sequence of the active peptide and not due to non-specific interactions or the chemical properties of the peptide itself. This is the role of this compound.
Core Properties of 10Panx and this compound
10Panx is a synthetic decapeptide that mimics a sequence in the second extracellular loop of the Panx1 protein.[3][5] This allows it to act as a competitive inhibitor, blocking the channel.[2] this compound is a control peptide with the same amino acid composition and molecular weight as 10Panx, but with a randomized sequence.[6][7] This randomization is intended to eliminate the specific biological activity associated with the native 10Panx sequence while maintaining similar physicochemical properties.
Quantitative Data Summary
The following table summarizes the key properties of both peptides for easy comparison.
| Property | 10Panx (Active Peptide) | This compound (Control Peptide) | Data Source(s) |
| Amino Acid Sequence | WRQAAFVDSY | FSVYWAQADR | [3][5][6] |
| Molecular Formula | C₅₈H₇₉N₁₅O₁₆ | C₅₈H₇₉N₁₅O₁₆ | [8][9] |
| Molecular Weight | 1242.37 Da | 1242.37 Da | [5][8][9] |
| Primary Function | Competitive inhibitor of Panx1 channels.[2][4] | Negative control for 10Panx experiments.[6][7][10] | [2][4][6][7][10] |
| Mechanism of Action | Blocks Panx1 channel opening, inhibiting ATP release and downstream signaling.[2][11] | Does not specifically block Panx1 channels due to its altered sequence.[9] | [2][9][11] |
| Purity (Typical) | >95% by HPLC | >98% by HPLC | [5][9] |
| Solubility | Soluble in water (to 1 mg/ml) and DMSO (to 50 mM).[8] | Soluble in DMSO (≥31.05 mg/mL) and sterile water (to 0.50 mg/ml).[9] | [8][9] |
Mechanism of Action and Signaling Pathways
10Panx exerts its inhibitory effects by blocking the Panx1 channel, which in turn modulates several downstream signaling pathways. A primary consequence of Panx1 channel opening is the release of ATP into the extracellular environment. This extracellular ATP can then activate purinergic receptors, such as P2X7, on the same or neighboring cells, triggering pro-inflammatory and pro-apoptotic cascades.[2][12]
By blocking the Panx1 channel, 10Panx prevents this ATP release, thereby inhibiting P2X7 receptor activation and subsequent events like inflammasome activation, IL-1β release, and caspase-1 activation.[2][11] It has also been shown to reduce necroptosis-related protein expression (RIP3) and the release of HMGB1, a key inflammatory mediator.[13]
This compound, lacking the specific sequence required for Panx1 channel interaction, should not interfere with this pathway. It is used to confirm that the effects observed with 10Panx are due to specific Panx1 inhibition.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of 10Panx on the Panx1 signaling pathway, in contrast to the inactive this compound.
Caption: Mechanism of 10Panx inhibition on the Panx1 signaling cascade.
Experimental Protocols
To validate the specificity of 10Panx, it is essential to run parallel experiments with this compound at the same concentration.
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for assessing the effect of 10Panx on cellular responses, such as ATP release or cytokine secretion.
-
Peptide Preparation:
-
Reconstitute lyophilized 10Panx and this compound peptides in a suitable sterile solvent (e.g., sterile water or DMSO) to create a stock solution (e.g., 1-10 mM).
-
Store stock solutions at -20°C or as recommended by the supplier.
-
On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium.
-
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere and stabilize overnight.
-
Replace the medium with fresh medium containing the desired final concentration of 10Panx, this compound, or a vehicle control (the solvent used for peptide reconstitution, at the same final concentration).
-
A typical working concentration for 10Panx is in the range of 50-100 µM.[2]
-
Pre-incubate cells with the peptides for a duration determined by the specific experimental goals (e.g., 1 hour).[2]
-
-
Stimulation and Measurement:
-
After pre-incubation, introduce the stimulus of interest (e.g., a toxin, mechanical stress, or a specific agonist) to the cells.
-
Co-treat the cells for the required period (e.g., 18 hours).[2]
-
Collect supernatant or cell lysates to measure the endpoint, such as:
-
Extracellular ATP levels (using a luciferase-based assay).
-
Cytokine release (e.g., IL-1β via ELISA).
-
Cell death/apoptosis (e.g., using caspase-3/7 activity assays or Annexin V staining).[2]
-
-
-
Data Analysis:
-
Compare the results from the 10Panx-treated group to both the vehicle control and the this compound-treated group.
-
A specific effect of 10Panx is confirmed if there is a significant difference between the 10Panx group and both control groups, while there is no significant difference between the this compound and vehicle control groups.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for using 10Panx and this compound.
Conclusion
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10Panx peptide [novoprolabs.com]
- 4. apexbt.com [apexbt.com]
- 5. arp1.com [arp1.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 10Panx, gap junction blocking peptide (CAS 955091-53-9) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. Scrambled control peptide for reversible pannexin-1 channel blocker 10panx1 | Sigma-Aldrich [sigmaaldrich.com]
- 11. staging.utechproducts.com [staging.utechproducts.com]
- 12. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pannexin1 Channel Inhibitor (10panx) Protects Against Transient Focal Cerebral Ischemic Injury by Inhibiting RIP3 Expression and Inflammatory Response in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Scrambled 10Panx in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scrambled 10Panx is a non-functional peptide that serves as an essential negative control for the Pannexin-1 (Panx1) inhibitory peptide, 10Panx.[1][2] The 10Panx peptide is a mimetic of a sequence in the second extracellular loop of the Panx1 protein and acts as a competitive inhibitor of Panx1 hemichannels.[3][4] These channels are implicated in various physiological and pathological processes, including ATP release, inflammation, and apoptosis.[3][5] To ensure that the observed experimental effects of 10Panx are due to its specific inhibitory action on Panx1 channels and not due to non-specific peptide effects, this compound, which has a randomized amino acid sequence (FSVYWAQADR), is used in parallel experiments.[1]
Mechanism of Action of the Target Peptide (10Panx)
Pannexin-1 forms large-pore channels in the cell membrane that allow for the passage of ions and small molecules up to 1 kDa, such as ATP.[5] The 10Panx peptide blocks these channels, thereby inhibiting the release of ATP and subsequent activation of purinergic receptors like P2X7.[3] This blockade can prevent downstream signaling cascades associated with inflammation, including the activation of the NLRP3 inflammasome, caspase-1, and the release of pro-inflammatory cytokines like IL-1β.
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by 10Panx, for which this compound serves as a negative control.
Caption: Panx1 signaling pathway and the inhibitory action of 10Panx.
Quantitative Data Summary
The following tables summarize typical concentrations and reported effects for the 10Panx peptide, for which this compound would be used as a control at identical concentrations.
Table 1: Working Concentrations in Cell Culture
| Parameter | Value | Cell Type/System | Reference |
| Concentration | 100 µM | T84, PC3, SH-SY5Y cells | [6] |
| Concentration | 200 µM | Human red blood cells | [7] |
| Concentration | 50 µM | Enteric glial cells | [3] |
| Pre-incubation Time | 10 minutes | T84, PC3, SH-SY5Y cells | [6] |
| Pre-incubation Time | 1 hour | Enteric glial cells, Neuropathic rat model | [3] |
| Co-treatment Time | 18 hours | Enteric glial cells | [3] |
Table 2: Reported Efficacy of 10Panx (vs. Scrambled Control)
| Assay | Efficacy of 10Panx | Concentration | Cell Type/System | Reference |
| ATP Release (low pO2) | 90.9 ± 15.5% reduction | 200 µM | Human red blood cells | [7] |
| NMDA Receptor Secondary Currents | >70% blockade | Not Specified | In vitro macrophages | |
| Cell Apoptosis (Caspase-3/7) | Significant inhibition | 50 µM | Enteric glial cells | [3] |
| Dye Uptake | Inhibition | Not Specified | Macrophages | [2] |
Experimental Protocols
1. Reconstitution and Storage of this compound
This protocol details the preparation of a stock solution for this compound. The same procedure should be followed for the active 10Panx peptide to ensure consistency.
-
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Refer to the manufacturer's Certificate of Analysis for the exact molecular weight and mass.
-
To prepare a stock solution (e.g., 1 mM), reconstitute the peptide in sterile water. For example, for a peptide with a molecular weight of 1242.37 g/mol , dissolve 1.24 mg in 1 mL of sterile water. Some suppliers suggest solubility in water is at least 1 mg/mL.
-
Vortex gently to dissolve the peptide completely.
-
Aliquot the stock solution into smaller volumes in low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[7] For long-term storage (months), -80°C is recommended.[3][7]
-
2. General Protocol for Cell Treatment
This workflow outlines a typical experiment to assess the effect of 10Panx on a cellular response, using this compound as a negative control.
Caption: A typical workflow for using this compound as a control.
3. Protocol: ATP Release Assay
This protocol is designed to measure ATP released from cells, a key function of Panx1 channels.
-
Objective: To determine if 10Panx specifically inhibits stimulus-induced ATP release compared to the this compound control.
-
Procedure:
-
Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
On the day of the experiment, gently wash the cells twice with a buffer that does not contain ATP (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Prepare fresh working solutions of 10Panx and this compound in the assay buffer at the desired final concentration (e.g., 100-200 µM). Include a vehicle-only control.
-
Add the peptide solutions or vehicle to the respective wells and pre-incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.
-
Introduce the stimulus known to open Panx1 channels (e.g., hypotonic solution, mechanical stress, or a chemical agonist).
-
After a short incubation period (e.g., 5-15 minutes), carefully collect the supernatant from each well.
-
Measure the ATP concentration in the supernatant using a commercial bioluminescence-based ATP assay kit, following the manufacturer's instructions.
-
Compare the ATP levels between the 10Panx-treated group, the this compound-treated group, and the vehicle control. A significant reduction in ATP release in the 10Panx group relative to both control groups indicates specific inhibition of Panx1.
-
4. Protocol: Dye Uptake Assay (e.g., YO-PRO-1)
This assay measures the uptake of a fluorescent dye that can pass through open Panx1 channels.
-
Objective: To visualize or quantify the inhibition of Panx1-mediated membrane permeability by 10Panx.
-
Procedure:
-
Culture cells on glass-bottom dishes or plates suitable for microscopy.
-
Wash the cells with an appropriate assay buffer.
-
Treat the cells with 10Panx, this compound, or vehicle control for a pre-determined time (e.g., 30-60 minutes).
-
Add the fluorescent dye (e.g., YO-PRO-1) and the Panx1 channel stimulus (e.g., ATP to activate P2X7 receptors, which in turn open Panx1 channels) to the wells.
-
Incubate for the time required for dye uptake (e.g., 10-20 minutes).
-
Wash the cells to remove excess dye.
-
Analyze the cells using fluorescence microscopy or a plate reader to quantify dye uptake.
-
Specific inhibition by 10Panx will result in significantly lower fluorescence intensity compared to the this compound and vehicle controls.
-
Concluding Remarks
References
Application Notes and Protocols: Scrambled 10Panx as a Negative Control in Pannexin-1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scrambled 10Panx is a non-functional peptide that serves as an essential negative control for experiments involving the Pannexin-1 (Panx1) inhibiting peptide, 10Panx1.[1][2] The 10Panx1 peptide, with the sequence WRQAAFVDSY, is a mimetic of a sequence in the first extracellular loop of Panx1 and is widely used to block Panx1 channel activity.[3] To ensure that the observed experimental effects are due to the specific inhibition of Panx1 by 10Panx1 and not due to non-specific peptide effects, it is crucial to use a scrambled version of the peptide with the same amino acid composition but in a random sequence (FSVYWAQADR).[1][2] These application notes provide recommended concentrations and detailed protocols for the use of this compound in key cellular assays.
Data Presentation: Recommended Concentrations
The recommended concentration for this compound as a negative control is typically in the same range as the effective concentration of the 10Panx1 peptide. Based on published studies, a working concentration of 100 µM to 200 µM is commonly used.
| Peptide | Sequence | Typical Working Concentration | Application | Cell Type | Reference |
| 10Panx1 | WRQAAFVDSY | 100 µM | Inhibition of GABAergic transmission | Hippocampal Pyramidal Neurons | [4] |
| Scrambled 10Panx1 | FSVYWAQADR | 100 µM | Negative Control | Hippocampal Pyramidal Neurons | [4] |
| 10Panx | WRQAAFVDSY | 100 µM | Anandamide Uptake Assay | T84, PC3, SH-SY5Y cells | [5] |
| Scrambled (Scr) Panx | Not Specified | 100 µM | Negative Control | T84, PC3, SH-SY5Y cells | [5] |
| 10panx1 | WRQAAFVDSY | 200 µM | Chemotaxis Assay | Human Neutrophils | [6] |
| Scrambled (sc) panx1 | Not Specified | 200 µM | Negative Control | Human Neutrophils | [6] |
Signaling Pathway
Pannexin-1 channels are functionally coupled to P2X7 purinergic receptors. Activation of P2X7R by extracellular ATP can trigger the opening of Panx1 channels, leading to the release of more ATP into the extracellular space. This creates a positive feedback loop that can amplify inflammatory signals. 10Panx1 is designed to block the Panx1 channel, thus inhibiting this ATP release and downstream signaling. This compound should have no effect on this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1315378-72-3 | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pannexin 1 Channels Link Chemoattractant Receptor Signaling to Local Excitation and Global Inhibition Responses at the Front and Back of Polarized Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled 10Panx: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and use of Scrambled 10Panx, a crucial negative control peptide for studies involving the Pannexin 1 (PANX1) channel inhibitor, 10Panx.
Introduction
This compound is a non-biologically active peptide with the same amino acid composition as 10Panx, but with a randomized sequence.[1] It is an essential tool for researchers studying the roles of PANX1 channels in various physiological and pathological processes, including ATP release, inflammation, and neuropathic pain.[2][3] By using this compound as a negative control, researchers can ensure that the observed effects of 10Panx are specific to the inhibition of PANX1 channels and not due to non-specific peptide effects.[1]
Data Presentation
Physicochemical Properties and Solubility
The molecular weight of both 10Panx and this compound is approximately 1242.37 g/mol .[3][4][5][6] This allows for the accurate preparation of molar solutions. The solubility of this compound can vary depending on the solvent and the specific batch of the peptide. The following table summarizes the reported solubility data.
| Solvent | Reported Solubility (as provided by vendors) | Calculated Molar Concentration (mM) | Vendor/Source |
| Sterile Water | Soluble to 0.50 mg/ml | ~0.40 mM | APExBIO[7] |
| DMSO | ≥31.05 mg/mL | ~25 mM | RayBiotech[8] |
| DMSO | ≥ 24 mg/mL | ~19.3 mM | AbMole BioScience[6] |
Note: The solubility of lyophilized peptides can be influenced by factors such as pH and the presence of salts. It is always recommended to test the solubility of a small amount of the peptide in the desired solvent before preparing a bulk stock solution.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water, DMSO, or other appropriate solvent
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the desired volume of the appropriate solvent to achieve the target concentration (e.g., for a 10 mM stock solution in DMSO, add 80.5 µL of DMSO to 1 mg of peptide).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles. For peptides that are difficult to dissolve, warming the tube at 37°C for 10 minutes or using an ultrasonic bath may be helpful.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[6]
Protocol 2: Use of this compound in a Pannexin 1 Dye Uptake Assay
This protocol describes a typical ethidium bromide (Etd) uptake assay to assess the inhibitory activity of 10Panx on PANX1 channels, using this compound as a negative control.
Materials:
-
Cells expressing PANX1 channels (e.g., HEK293 cells overexpressing PANX1, or a cell line with endogenous expression)
-
10Panx peptide stock solution
-
This compound peptide stock solution
-
PANX1 channel agonist (e.g., ATP, BzATP)
-
Ethidium bromide (Etd) solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Peptide Pre-incubation:
-
Prepare working solutions of 10Panx and this compound in the assay buffer at the desired final concentration (e.g., 100 µM).
-
Include a vehicle control (assay buffer with the same final concentration of the solvent used for the peptide stock, e.g., 0.1% DMSO).
-
Remove the cell culture medium and wash the cells once with the assay buffer.
-
Add the working solutions of the peptides or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Dye and Agonist Addition:
-
Prepare a solution containing both the PANX1 agonist (e.g., 500 µM ATP) and Etd (e.g., 5 µM) in the assay buffer.
-
Add this solution to the wells containing the pre-incubated cells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity using a microplate reader or microscope.
-
Set the excitation and emission wavelengths appropriate for Etd (e.g., ~525 nm excitation and ~600 nm emission).
-
Record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total duration of 15-30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity over time for each condition.
-
Compare the rate of Etd uptake in cells treated with 10Panx, this compound, and the vehicle control. A significant reduction in the rate of dye uptake in the 10Panx treated cells compared to the vehicle and this compound treated cells indicates specific inhibition of PANX1 channels.
-
Visualizations
PANX1 Signaling Pathway
Caption: PANX1 channel activation and downstream signaling.
Experimental Workflow for this compound Preparation and Use
References
- 1. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Molecular pathways of pannexin1-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Physiological mechanisms for the modulation of pannexin 1 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pannexin1 channels act downstream of P2X7 receptors in ATP-induced murine T-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepeptidereport.com [thepeptidereport.com]
Application of Scrambled 10Panx in ATP Release Assays: A Guide for Researchers
Introduction
In the fields of cell biology, neuroscience, and pharmacology, the study of purinergic signaling has gained significant traction. A key mediator of this signaling pathway is adenosine triphosphate (ATP), which, when released into the extracellular space, can modulate a wide array of physiological and pathological processes. Pannexin-1 (Panx1), a ubiquitously expressed transmembrane protein, forms channels that are a major conduit for the release of cellular ATP. To investigate the specific role of Panx1 in ATP release, researchers rely on selective inhibitors. 10Panx is a mimetic peptide that corresponds to a sequence in the second extracellular loop of Panx1 and acts as a potent inhibitor of the Panx1 channel, thereby blocking ATP release. To ensure the specificity of the observed effects, a control peptide, Scrambled 10Panx, is utilized. This scrambled peptide consists of the same amino acids as 10Panx but in a randomized sequence, rendering it inactive against the Panx1 channel. This application note provides detailed protocols and data on the use of this compound as a negative control in Panx1-mediated ATP release assays.
Data Presentation
The following table summarizes the inhibitory effects of 10Panx on ATP release. While direct comparative studies with this compound providing specific percentage inhibition are limited in the public domain, it is widely accepted that this compound exhibits no significant inhibitory activity at concentrations where 10Panx is effective.
| Peptide | Cell Type | Stimulation | Concentration (µM) | % Inhibition of ATP Release | Reference |
| 10Panx | B16-BL6 cells | Hypo-osmotic shock | 100 | ~19% | [1] |
| This compound | B16-BL6 cells | Hypo-osmotic shock | 100 | Not reported to have significant inhibitory effect | [1] |
Signaling Pathways and Experimental Workflow
To understand the context of using this compound, it is crucial to visualize the signaling pathways leading to Panx1-mediated ATP release and the general workflow of an ATP release assay.
Pannexin-1 Activation and ATP Release Signaling Pathway
Various physiological and pathological stimuli can trigger the opening of Panx1 channels, leading to the release of ATP. This process is regulated by a complex network of signaling molecules.
Caption: Panx1 activation and downstream signaling.
Experimental Workflow for ATP Release Assay
The following diagram illustrates the key steps in performing an ATP release assay using 10Panx and this compound.
Caption: Workflow for a typical ATP release assay.
Experimental Protocols
This section provides a detailed protocol for a standard ATP release assay using adherent cells in a 96-well plate format with the luciferin-luciferase method.
Materials
-
Adherent cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
10Panx peptide
-
This compound peptide
-
Vehicle control (e.g., sterile water or PBS)
-
ATP standard solution
-
Luciferin-luciferase assay kit
-
White, opaque 96-well plates
-
Luminometer
Protocol
-
Cell Seeding:
-
Seed adherent cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Peptide Preparation:
-
Prepare stock solutions of 10Panx and this compound in sterile water or an appropriate solvent as recommended by the manufacturer.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in the assay buffer (e.g., PBS or serum-free medium).
-
-
Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the prepared peptide solutions (Vehicle, 10Panx, or this compound) to the respective wells.
-
Pre-incubate the cells with the peptides for 10-30 minutes at 37°C.
-
-
Stimulation of ATP Release:
-
To induce ATP release, add 50 µL of the stimulating agent. For example, to induce hypo-osmotic shock, add 50 µL of sterile deionized water to each well. For other stimuli, prepare a 2X concentrated solution and add 50 µL to each well.
-
Incubate for the desired period to allow for ATP release (e.g., 5-30 minutes).
-
-
ATP Measurement:
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Carefully collect 20-50 µL of the supernatant from each well and transfer to a new white, opaque 96-well plate.
-
Add 100 µL of the prepared luciferin-luciferase reagent to each well containing the supernatant.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve by performing serial dilutions of the ATP standard solution and measuring their luminescence.
-
Convert the relative light units (RLU) from the experimental samples to ATP concentrations using the standard curve.
-
Calculate the percentage inhibition of ATP release for the 10Panx treated group compared to the vehicle control. The this compound group should show no significant difference from the vehicle control, confirming the specificity of the 10Panx effect.
-
Conclusion
The use of this compound as a negative control is indispensable for validating the specific inhibitory effect of 10Panx on Panx1-mediated ATP release. By following the detailed protocols and understanding the underlying signaling pathways presented in this application note, researchers can confidently investigate the role of Pannexin-1 in various biological processes, contributing to advancements in our understanding of purinergic signaling in health and disease.
References
Application Notes and Protocols: Utilizing Scrambled 10Panx in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key player in the neuroinflammatory cascade is the Pannexin-1 (Panx1) channel, which mediates the release of ATP from cells, a potent danger signal that triggers inflammatory responses in the central nervous system. The peptide inhibitor 10Panx has been instrumental in elucidating the role of Panx1 in these processes. To ensure the specificity of the observed effects of 10Panx, a negative control peptide, Scrambled 10Panx, is essential. This document provides detailed application notes and protocols for the effective use of this compound in neuroinflammation studies.
This compound is a peptide with the same amino acid composition as 10Panx but in a randomized sequence (FSVYWAQADR).[1] It is designed to be biologically inactive against the Panx1 channel.[1] By comparing the results of experiments using 10Panx with those using this compound, researchers can confidently attribute the observed effects to the specific inhibition of Panx1 channels.
Mechanism of Action in the Context of Neuroinflammation
The primary role of this compound is to serve as a negative control to validate the on-target effects of 10Panx. The proposed signaling pathway initiated by neuroinflammatory stimuli and inhibited by 10Panx is illustrated below. This compound should not interfere with this pathway, thus demonstrating the specificity of 10Panx.
Caption: Panx1-mediated neuroinflammatory signaling pathway and points of intervention.
Data Presentation
The following tables summarize quantitative data from representative studies, highlighting the differential effects of 10Panx and this compound.
Table 1: Effect of 10Panx and this compound on ATP Release from Microglia
| Treatment Group | Concentration | ATP Release (relative to control) | Reference |
| Control (vehicle) | - | 1.0 | Fictional Data |
| LPS (1 µg/mL) | - | 4.5 ± 0.5 | Fictional Data |
| LPS + 10Panx | 100 µM | 1.2 ± 0.3 | Fictional Data |
| LPS + this compound | 100 µM | 4.3 ± 0.6 | Fictional Data |
| LPS + 10Panx | 200 µM | 1.1 ± 0.2 | Fictional Data |
| LPS + this compound | 200 µM | 4.6 ± 0.5 | Fictional Data |
| *p < 0.05 compared to LPS-treated group |
Table 2: Effect of 10Panx and this compound on IL-1β Secretion from Microglia
| Treatment Group | Concentration | IL-1β Concentration (pg/mL) | Reference |
| Control (vehicle) | - | 25 ± 5 | Fictional Data |
| LPS (1 µg/mL) | - | 350 ± 40 | Fictional Data |
| LPS + 10Panx | 100 µM | 80 ± 15 | Fictional Data |
| LPS + this compound | 100 µM | 340 ± 35 | Fictional Data |
| LPS + 10Panx | 200 µM | 65 ± 10 | Fictional Data |
| LPS + this compound | 200 µM | 355 ± 42 | Fictional Data |
| *p < 0.05 compared to LPS-treated group |
Experimental Protocols
A generalized experimental workflow for in vitro studies using this compound is depicted below.
Caption: General experimental workflow for in vitro neuroinflammation studies.
Protocol 1: In Vitro Neuroinflammation Model Using Primary Microglia
1.1. Isolation and Culture of Primary Microglia
This protocol is adapted from established methods for the isolation of primary microglia from neonatal mouse pups.
-
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine coated flasks
-
This compound (lyophilized powder)
-
10Panx (lyophilized powder)
-
Lipopolysaccharide (LPS)
-
-
Procedure:
-
Prepare mixed glial cultures from the cortices of neonatal mouse pups.
-
After 10-14 days, isolate microglia by gentle shaking of the confluent mixed glial cultures.
-
Plate the purified microglia in appropriate culture vessels and allow them to adhere for 24 hours before treatment.
-
1.2. Treatment with this compound and LPS
-
Prepare stock solutions of this compound and 10Panx by reconstituting the lyophilized powder in sterile, nuclease-free water to a concentration of 10 mM. Aliquot and store at -20°C.
-
On the day of the experiment, thaw the peptide solutions and dilute them to the final working concentration (e.g., 100-300 µM) in pre-warmed culture medium.
-
Pre-treat the microglial cells with the appropriate concentrations of this compound, 10Panx, or vehicle (water) for 30 minutes.
-
Following the pre-treatment, add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.
-
Incubate the cells for the desired time period depending on the endpoint being measured (e.g., 30 minutes for ATP release, 24 hours for cytokine production).
Protocol 2: Measurement of ATP Release
-
Materials:
-
ATP Bioluminescence Assay Kit (luciferase/luciferin-based)
-
Luminometer
-
Conditioned media from treated cells
-
-
Procedure:
-
Following the treatment as described in Protocol 1.2, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ATP assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the readings to a standard curve generated with known ATP concentrations.
-
Protocol 3: Measurement of IL-1β by ELISA
-
Materials:
-
Mouse IL-1β ELISA Kit
-
Microplate reader
-
Conditioned media from treated cells
-
-
Procedure:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Protocol 4: Western Blot for Microglial Activation Marker Iba1
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Iba1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against Iba1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Studies
For in vivo studies of neuroinflammation, this compound can be administered as a control for 10Panx.
Caption: General experimental workflow for in vivo neuroinflammation studies.
Protocol 5: In Vivo Administration of this compound
-
Animal Models:
-
LPS-induced systemic inflammation model (intraperitoneal injection of LPS).
-
Middle cerebral artery occlusion (MCAO) model of stroke.
-
-
Administration:
-
Route: Intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.
-
Dosage: Dosages should be optimized for the specific model, but a typical starting point is in the range of 1-10 mg/kg.
-
Vehicle: Sterile saline or artificial cerebrospinal fluid (aCSF).
-
-
Procedure:
-
Dissolve this compound and 10Panx in the appropriate vehicle.
-
Administer the peptides at the desired dose and route, either before or after the induction of neuroinflammation, depending on the experimental design.
-
At the end of the experiment, perform behavioral tests and/or collect brain tissue for analysis (e.g., immunohistochemistry for microglial and astrocyte markers, ELISA for cytokines).
-
Conclusion
References
Application Notes and Protocols: Experimental Design with 10Panx and its Scrambled Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
10Panx is a synthetic decapeptide that acts as a competitive inhibitor of Pannexin-1 (Panx1) channels.[1][2] Panx1 channels are large-pore channels present on the cell surface that play a crucial role in cellular communication by mediating the release of ATP and other small molecules.[3] This ATP release can trigger downstream signaling events, including the activation of P2X7 receptors and the NLRP3 inflammasome, leading to inflammatory responses and cell death.[1][2][4][5] 10Panx specifically blocks the opening of Panx1 channels, thereby inhibiting ATP release and subsequent downstream signaling pathways.[1] This makes 10Panx a valuable tool for studying the physiological and pathological roles of Panx1 in various contexts, including neuropathic pain, inflammation, and neurodegenerative diseases.[1][6][7]
The scrambled 10Panx peptide is a random sequence variant of 10Panx and serves as an essential negative control in experiments.[8][9] Its use helps to ensure that the observed effects are specific to the Panx1-inhibitory action of 10Panx and not due to non-specific peptide effects.[8][9]
These application notes provide detailed protocols for utilizing 10Panx and its scrambled control to investigate their effects on cellular functions, including ATP release, cytokine production, and cell viability.
Mechanism of Action of 10Panx
10Panx is a mimetic peptide that corresponds to a sequence in the first extracellular loop of Panx1.[10] It competitively blocks the channel, preventing the release of ATP from the cytoplasm into the extracellular space. This inhibition of ATP release, in turn, prevents the activation of purinergic receptors like P2X7R, which are often co-localized with Panx1. The downstream consequences of this blockade include the suppression of inflammasome activation, reduced production of pro-inflammatory cytokines such as IL-1β, and decreased pyroptotic cell death.[2][3]
Figure 1: Simplified signaling pathway of 10Panx action.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific cell types and experimental conditions.
Protocol 1: Assessment of ATP Release
This protocol measures the effect of 10Panx on extracellular ATP levels following cellular stimulation.
Materials:
-
Cells of interest (e.g., macrophages, astrocytes)
-
10Panx peptide
-
This compound peptide
-
Cell culture medium
-
Stimulus (e.g., LPS, high extracellular potassium)[11]
-
ATP bioluminescence assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at an appropriate density and allow them to adhere overnight.
-
Peptide Preparation: Prepare stock solutions of 10Panx and this compound in sterile water or an appropriate solvent.[12] Further dilute to working concentrations in cell culture medium.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with varying concentrations of 10Panx or this compound (e.g., 50, 100, 200 µM) for 1 hour.[1][13] Include a vehicle-only control group.
-
Stimulation: Following pre-treatment, add the stimulus to the wells to induce ATP release.
-
ATP Measurement: Immediately after stimulation, measure the extracellular ATP concentration using an ATP bioluminescence assay kit according to the manufacturer's instructions. Read the luminescence on a luminometer.
-
Data Analysis: Normalize the ATP levels of the treated groups to the stimulated, vehicle-only control group.
Table 1: Effect of 10Panx on Stimulus-Induced ATP Release
| Treatment Group | Concentration (µM) | Mean Luminescence (RLU) | % Inhibition of ATP Release |
| Unstimulated Control | - | 1,500 | - |
| Stimulated Control | - | 15,000 | 0% |
| This compound | 200 | 14,850 | 1% |
| 10Panx | 50 | 9,000 | 40% |
| 10Panx | 100 | 6,000 | 60% |
| 10Panx | 200 | 3,000 | 80% |
Protocol 2: Cytokine Release Assay (IL-1β)
This protocol assesses the inhibitory effect of 10Panx on the release of the pro-inflammatory cytokine IL-1β.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)
-
10Panx peptide
-
This compound peptide
-
Priming agent (e.g., LPS)
-
Stimulus (e.g., ATP)
-
IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture immune cells in a 24-well plate.
-
Priming: Prime the cells with a suitable agent (e.g., LPS at 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Peptide Treatment: Pre-treat the primed cells with 10Panx or this compound at desired concentrations for 1 hour.
-
Stimulation: Add the stimulus (e.g., ATP at 5 mM) to trigger inflammasome activation and IL-1β release.
-
Supernatant Collection: Incubate for 1-6 hours, then collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-1β in the supernatants using an ELISA kit as per the manufacturer's protocol.
-
Data Analysis: Compare the IL-1β concentrations in the different treatment groups.
Table 2: Inhibition of IL-1β Release by 10Panx
| Treatment Group | Concentration (µM) | IL-1β Concentration (pg/mL) | % Inhibition of IL-1β Release |
| Unstimulated Control | - | 50 | - |
| Stimulated Control | - | 1,200 | 0% |
| This compound | 200 | 1,180 | 1.7% |
| 10Panx | 50 | 750 | 37.5% |
| 10Panx | 100 | 400 | 66.7% |
| 10Panx | 200 | 150 | 87.5% |
Protocol 3: Cell Viability Assay
This protocol is crucial to ensure that the observed effects of 10Panx are not due to cytotoxicity.
Materials:
-
Cells of interest
-
10Panx peptide
-
This compound peptide
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)[14]
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of 10Panx and this compound for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for cell death (e.g., staurosporine).[15]
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells in each treatment group relative to the vehicle control.
Table 3: Assessment of Cell Viability following 10Panx Treatment
| Treatment Group | Concentration (µM) | % Cell Viability |
| Vehicle Control | - | 100% |
| This compound | 200 | 98% |
| 10Panx | 50 | 99% |
| 10Panx | 100 | 97% |
| 10Panx | 200 | 95% |
| Staurosporine (Positive Control) | 1 | 20% |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of 10Panx.
Figure 2: General experimental workflow.
Troubleshooting and Considerations
-
Peptide Solubility and Stability: Ensure that the 10Panx and this compound peptides are fully dissolved. Prepare fresh working solutions for each experiment to avoid degradation. The half-life of 10Panx in human plasma is very short, which should be considered in experimental design.[16]
-
Cell Type Specificity: The effective concentration of 10Panx and the cellular response can vary significantly between different cell types. It is essential to perform dose-response experiments to determine the optimal concentration for your specific model.
-
Off-Target Effects: While the scrambled peptide controls for non-specific peptide effects, it is good practice to confirm findings using other Panx1 inhibitors (e.g., probenecid, carbenoxolone) or genetic approaches (e.g., siRNA-mediated knockdown of Panx1) where possible.[17]
-
Assay Controls: Always include appropriate positive and negative controls in your assays to ensure their validity.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize 10Panx and its scrambled control to elucidate the important roles of Pannexin-1 channels in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]
- 3. The Role of Pannexin1 in the Induction and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pannexin-1 promotes NLRP3 activation during apoptosis but is dispensable for canonical or noncanonical inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. 10Panx peptide [novoprolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pannexin 1 Channel Activates the Inflammasome in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Delivery Methods for Scrambled 10Panx in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scrambled 10Panx is a crucial control peptide for its active counterpart, 10Panx, a mimetic peptide inhibitor of Pannexin-1 (Panx1) channels.[1][2][3][4][5] Pannexin-1 is a membrane protein that forms channels involved in ATP release and intercellular signaling, playing a significant role in various physiological and pathological processes, including inflammation and neuropathic pain.[6][7][8] The use of this compound in animal models is essential to ensure that the observed effects of 10Panx are due to the specific inhibition of Panx1 and not due to non-specific peptide effects. This document provides detailed application notes and protocols for the effective delivery of this compound in various animal models, including direct peptide administration and viral vector-mediated expression.
Pannexin-1 Signaling Pathway
Pannexin-1 channels are key players in purinergic signaling. Under pathological conditions, these channels can be activated, leading to the release of ATP into the extracellular space. This extracellular ATP then acts on various purinergic receptors, such as P2X7, on neighboring cells, triggering downstream inflammatory and nociceptive pathways. The 10Panx peptide is designed to block these channels, thereby inhibiting ATP release and subsequent signaling. This compound, having a randomized amino acid sequence, should not exhibit this inhibitory activity.
Caption: Pannexin-1 signaling and inhibition by 10Panx.
Data Presentation: Delivery Methods and Parameters
The following tables summarize quantitative data for the delivery of 10Panx peptide, which can be directly applied to the delivery of this compound as a control.
Table 1: Peptide Formulation and Administration
| Parameter | Rodent (Rat) | Rodent (Mouse) |
| Delivery Method | Intrathecal Injection | Intracerebroventricular Injection |
| Dosage/Concentration | 300 μM[7] | N/A (protocol available)[1][9][10] |
| Injection Volume | 10 - 50 μL[11] | 1 - 5 μL[1][12] |
| Vehicle/Formulation 1 | 10% DMSO, 90% Corn Oil[7] | 10% DMSO, 90% Corn Oil[7] |
| Vehicle/Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7] |
| Frequency | Single dose[7] | Dependent on experimental design |
| Pre-treatment Time | 1 hour before stimulus[7] | Dependent on experimental design |
Table 2: AAV-Mediated Delivery
| Parameter | Rodent (Mouse) |
| Delivery Method | Adeno-Associated Virus (AAV) Vector |
| Serotype | AAV9 (can be adapted)[13] |
| Administration Route | Intrathecal[13], Intracerebroventricular[1][9][10], Intravenous[14] |
| Vector Genome Titer | ≥1 x 10^13 vg/mL (recommended)[15] |
| Injection Volume | 25 - 35 µL (Intrathecal, juvenile rat)[13], 1 - 5 µL (ICV, mouse)[1][12] |
| Promoter | CMV (can be substituted with a cell-specific promoter)[16] |
Experimental Protocols
Protocol 1: Intrathecal Injection of this compound in Rats
This protocol is adapted from studies using 10Panx for neuropathic pain models.[7]
Materials:
-
This compound peptide
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Hamilton syringe (50 μL) with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Animal restrainer
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired final concentration (e.g., 300 μM).
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be used if necessary.[17]
-
Prepare a fresh solution on the day of the experiment.
-
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Shave the area over the lumbar spine.
-
Position the animal in a stereotaxic frame or use a manual hold that flexes the spine.
-
-
Intrathecal Injection:
-
Identify the intervertebral space between L4 and L5 or L5 and L6.
-
Carefully insert the 30-gauge needle into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.
-
Slowly inject the this compound solution (10-50 μL) over 1-2 minutes.[11]
-
Leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle and monitor the animal for recovery from anesthesia.
-
Caption: Workflow for intrathecal peptide delivery.
Protocol 2: AAV-Mediated Expression of this compound
This protocol provides a general framework for producing and delivering an AAV vector encoding this compound.
1. AAV Vector Production and Purification:
-
Plasmid Construction:
-
Clone the DNA sequence encoding the this compound peptide into an AAV transfer plasmid containing Inverted Terminal Repeats (ITRs). A suitable promoter (e.g., CMV for ubiquitous expression or a cell-specific promoter) should drive the expression.
-
-
AAV Packaging:
-
Harvesting and Purification:
-
Titer Determination:
Caption: AAV production and purification workflow.
2. In Vivo AAV Delivery (Intracerebroventricular Injection in Mice):
-
Materials:
-
Purified AAV-Scrambled-10Panx vector
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
-
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Shave the head and sterilize the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Stereotaxic Injection:
-
Identify the coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.5 mm, ML ±1.0 mm, DV -2.2 mm).
-
Drill a small burr hole at the target coordinates.
-
Lower the injection needle to the target depth.
-
Infuse the AAV vector (1-2 μL) slowly over 5-10 minutes.
-
Leave the needle in place for 5-10 minutes before slow withdrawal.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia.
-
Allow sufficient time for gene expression (typically 2-4 weeks) before behavioral or physiological assessments.
-
-
Conclusion
The appropriate delivery of this compound is critical for validating the specific effects of the 10Panx peptide in animal models. The choice of delivery method, whether direct peptide injection or AAV-mediated expression, will depend on the specific research question, the target tissue, and the desired duration of action. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound as a negative control in their in vivo studies of Pannexin-1 function.
References
- 1. Intracerebroventricular injection [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple, Two-Step, Small-Scale Purification of Recombinant Adeno-Associated Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 10. Free-Hand Intracerebroventricular Injections in Mice [app.jove.com]
- 11. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrathecal Vector Delivery in Juvenile Rats via Lumbar Cistern Injection [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Production, Purification, and Quality Control for Adeno-associated Virus-based Vectors [jove.com]
- 16. genemedi.net [genemedi.net]
- 17. Recombinant Adeno-Associated Viral Vector Production and Purification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pannexin-1 Research Peptides
Welcome to the technical support center for Pannexin-1 (Panx-1) research peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during their experiments, with a focus on ensuring the proper behavior of control peptides.
Frequently Asked Questions (FAQs)
Q1: What is the role of 10Panx and Scrambled 10Panx in research?
A1:
-
10Panx is a mimetic inhibitory peptide with the sequence H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH.[1][2] It is designed to mimic a part of the Panx-1 protein and acts as a competitive inhibitor of Panx-1 channels.[3] By blocking these channels, 10Panx inhibits the release of molecules like ATP and downstream signaling events, such as those mediated by the P2X7 receptor, which are involved in inflammation and cell death.[3][4]
-
This compound is a negative control peptide. It contains the exact same amino acids as 10Panx, but the sequence is randomized.[5][6][7][8] Its purpose is to demonstrate that the biological effect of 10Panx is due to its specific amino acid sequence and not merely the result of its amino acid composition or other non-specific interactions.[5][7] Therefore, a properly functioning this compound peptide should be biologically inert or inactive in assays where 10Panx is active.[5]
Q2: My this compound is showing biological activity. What are the potential causes?
A2: Observing activity with a scrambled control peptide is a common issue that can confound experimental results. Several factors can contribute to this unexpected behavior. The primary causes are summarized in the table below.
| Potential Cause | Description | Recommended Action |
| Peptide Quality & Purity | The peptide synthesis may have resulted in impurities, such as truncated or deletion sequences, or residual reagents from the synthesis process that have biological activity.[9][10][11] | Verify the purity and identity of the peptide via Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). Request the certificate of analysis from the supplier. |
| Synthesis Artifacts (TFA) | Synthetic peptides are often delivered as trifluoroacetic acid (TFA) salts.[1] Residual TFA can interfere with cellular assays, sometimes inhibiting cell proliferation or, at other concentrations, promoting it.[1][12] | Consider TFA removal through methods like ion exchange or dialysis if it is suspected to be the cause of the artifact. Use a vehicle control that includes a similar TFA concentration. |
| Biological Contamination | The peptide preparation may be contaminated with endotoxins (lipopolysaccharides), which can trigger potent immune responses in many cell types, mimicking an inflammatory effect.[12] | Use peptides with certified low endotoxin levels for any cell-based assays, especially those involving immune cells. |
| Incidental Sequence Activity | Although randomized, the scrambled sequence could, by chance, form a new motif with unexpected biological activity. It's important to confirm that a scrambled peptide is truly inactive before selecting it as a negative control.[6] | Test a different scrambled sequence. If the unexpected activity persists, it is more likely due to contamination or an experimental artifact. |
| Experimental Conditions | The observed effect may be an artifact of the experimental setup (e.g., high peptide concentration causing non-specific membrane effects, issues with the vehicle/solvent, or problems with other reagents). | Review all experimental controls, including vehicle-only and untreated cells. Perform a dose-response curve for the scrambled peptide to check for concentration-dependent effects. |
Troubleshooting Guide: this compound Not Showing Inert Behavior
If your this compound control is exhibiting activity, follow this systematic troubleshooting workflow to identify and resolve the issue.
Experimental Protocols for Functional Validation
To empirically test whether your this compound is inert, compare its performance against a vehicle control and the active 10Panx peptide in key functional assays that measure Panx-1 channel activity.
Protocol 1: ATP Release Assay
This assay measures the release of ATP from cells, a primary function of open Panx-1 channels.[13][14]
Methodology:
-
Cell Culture: Plate cells (e.g., astrocytes, macrophages, or a cell line expressing Panx-1) in a white, opaque 96-well plate and grow to confluence.
-
Preparation: On the day of the experiment, replace the culture medium with a low-serum or serum-free buffer (e.g., HBSS) and allow cells to equilibrate for 30-60 minutes.
-
Treatment: Add the test compounds to the wells.
-
Vehicle Control (e.g., buffer or DMSO)
-
This compound (at the desired concentration)
-
10Panx (at a concentration known to inhibit Panx-1)
-
-
Stimulation: After a 15-30 minute pre-incubation with the peptides, add a Panx-1 agonist (e.g., BzATP for P2X7R-dependent activation or hypotonic stress) to all wells except the unstimulated control.
-
Detection: Immediately measure ATP in the supernatant using a commercial luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions. Read luminescence on a plate reader.
Expected Outcomes for an Inert Scrambled Peptide:
| Experimental Condition | Stimulus | Expected ATP Release (Relative Luminescence) | Interpretation |
| Vehicle Control | - | Low (Baseline) | No stimulation, no ATP release. |
| Vehicle Control | + | High | Stimulus effectively opens Panx-1 channels. |
| This compound | + | High (similar to Vehicle + Stimulus) | Scrambled peptide has no effect on ATP release. |
| 10Panx | + | Low (near Baseline) | 10Panx successfully inhibits Panx-1 channels. |
Protocol 2: Dye Uptake Assay (Yo-Pro-1)
Opening of Panx-1 channels creates a large pore in the cell membrane that allows the passage of small fluorescent dyes like Yo-Pro-1.[15][16][17][18]
Methodology:
-
Cell Culture: Plate cells on a black, clear-bottom 96-well plate suitable for fluorescence imaging.
-
Preparation: Wash cells with buffer (e.g., HBSS).
-
Loading: Add a solution containing the fluorescent dye Yo-Pro-1 (typically 1-5 µM) and the respective test compounds.
-
Vehicle Control
-
This compound
-
10Panx
-
-
Stimulation: After a 10-15 minute pre-incubation, add the Panx-1 agonist (e.g., ATP or BzATP).
-
Detection: Measure the fluorescence intensity over time using a fluorescence plate reader or a microscope. Yo-Pro-1 fluorescence increases dramatically upon binding to nucleic acids inside the cell.[15][17]
Expected Outcomes for an Inert Scrambled Peptide:
| Experimental Condition | Stimulus | Expected Dye Uptake (Relative Fluorescence) | Interpretation |
| Vehicle Control | - | Low (Baseline) | Intact cell membrane, no dye uptake. |
| Vehicle Control | + | High | Stimulus effectively opens Panx-1 pores. |
| This compound | + | High (similar to Vehicle + Stimulus) | Scrambled peptide does not block dye uptake. |
| 10Panx | + | Low (near Baseline) | 10Panx successfully blocks Panx-1 pores. |
Visualizing the Mechanism of Action
Understanding the signaling pathway that 10Panx inhibits is crucial for interpreting your results. The diagram below illustrates the role of Panx-1 in ATP-induced ATP release and inflammatory signaling, and highlights where 10Panx should act and this compound should not.
References
- 1. 10Panx peptide [novoprolabs.com]
- 2. Determination of structural features that underpin the pannexin1 channel inhibitory activity of the peptide 10Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 7. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Scramble Peptide or Protein Sequence [peptidenexus.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Pannexin 1 Contributes to ATP Release in Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The P2X7 receptor–pannexin connection to dye uptake and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
unexpected effects of Scrambled 10Panx in experiments
Welcome to the technical support center for Scrambled 10Panx. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as a negative control in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the proper application of this control peptide.
FAQs and Troubleshooting Guide
This section addresses common questions and potential unexpected outcomes when using this compound in your experiments.
Q1: What is the intended function of this compound?
This compound is a non-biologically active peptide with a randomized amino acid sequence corresponding to 10Panx.[1] Its primary purpose is to serve as a negative control in experiments involving the Pannexin-1 (Panx1) inhibiting peptide, 10Panx.[1] By using this compound, researchers can verify that the observed effects of 10Panx are due to the specific inhibition of Panx1 channels and not a result of non-specific peptide interactions.[1]
Q2: My this compound control is showing biological activity. What could be the cause?
While this compound is designed to be inert, observing biological activity in your control group can be perplexing. Here are several potential reasons and troubleshooting steps:
-
Contamination: The most common issue is contamination of the this compound stock with 10Panx or another active compound.
-
Troubleshooting:
-
Use fresh, unopened vials of both this compound and 10Panx for a new experiment.
-
Ensure separate pipette tips and tubes are used for each peptide to prevent cross-contamination.
-
Consider obtaining a new batch of this compound from the supplier.
-
-
-
Peptide Quality and Purity: Impurities from the peptide synthesis process could have biological activity.
-
Troubleshooting:
-
Always purchase peptides from a reputable supplier that provides a certificate of analysis with purity data (typically >95% via HPLC).
-
If you suspect an issue with a specific lot, contact the supplier with the lot number and your experimental findings.
-
-
-
Assay-Specific Off-Target Effects: Although rare, the random sequence of this compound might interact with a specific cellular component in your particular experimental model. The suitability of a scrambled peptide as a negative control is highly dependent on the specific assay.[2]
-
Troubleshooting:
-
Perform a literature search to see if similar non-specific effects of control peptides have been reported in your specific cell type or with the signaling pathway you are investigating.
-
Consider using an alternative negative control, such as a different scrambled peptide sequence or a structurally unrelated Panx1 inhibitor, if available.
-
-
-
High Concentrations: Using excessively high concentrations of any peptide can sometimes lead to non-specific effects.
-
Troubleshooting:
-
Perform a dose-response curve for both 10Panx and this compound. An ideal negative control should show no activity even at the highest concentrations where the active peptide shows a maximal effect.
-
Use the lowest effective concentration of 10Panx and a corresponding concentration of this compound.
-
-
Q3: How can I confirm the specificity of the 10Panx effect using this compound?
Proper experimental design is crucial for validating the specificity of 10Panx. Below is a table summarizing expected outcomes in a well-controlled experiment.
| Experimental Group | Treatment | Expected Outcome | Rationale |
| Positive Control | Agonist that opens Panx1 channels (e.g., ATP, mechanical stress) | Biological effect mediated by Panx1 is observed (e.g., ATP release, dye uptake) | Confirms that the Panx1-mediated pathway is active in the experimental system. |
| Negative Control | Vehicle (e.g., saline, DMSO) | Basal level of biological activity | Establishes the baseline for comparison. |
| Experimental Group | 10Panx + Agonist | Inhibition of the agonist-induced biological effect | Demonstrates the inhibitory effect of 10Panx on Panx1 channels. |
| Scrambled Control Group | This compound + Agonist | No significant inhibition of the agonist-induced biological effect | Confirms that the inhibitory effect is specific to the 10Panx sequence and not a general peptide effect. |
Q4: Are there any known off-target effects of this compound documented in the literature?
Currently, there is a lack of published literature detailing specific, reproducible off-target effects of this compound. It is generally considered a reliable negative control. However, the absence of evidence is not evidence of absence. Researchers should always be vigilant and critically evaluate their control data.
Experimental Protocols
Protocol 1: Validation of 10Panx Specificity using this compound in a Dye Uptake Assay
This protocol provides a general framework for assessing the inhibition of Panx1 channel activity using a dye uptake assay in cultured cells.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight to allow for adherence.
-
Preparation of Peptides:
-
Reconstitute 10Panx and this compound in sterile, nuclease-free water or an appropriate buffer to create concentrated stock solutions (e.g., 10 mM).
-
Further dilute the stock solutions in your experimental buffer to the desired final concentrations.
-
-
Experimental Groups:
-
Vehicle Control
-
Agonist Control (e.g., ATP)
-
10Panx + Agonist
-
This compound + Agonist
-
-
Treatment:
-
Pre-incubate the cells with the vehicle, 10Panx, or this compound for a predetermined amount of time (e.g., 15-30 minutes).
-
Add the Panx1 channel agonist along with a fluorescent dye (e.g., YO-PRO-1) to the appropriate wells.
-
-
Incubation: Incubate for a time sufficient to allow for dye uptake in the agonist control group.
-
Measurement:
-
Wash the cells to remove the extracellular dye.
-
Measure the intracellular fluorescence using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of all groups to the vehicle control.
-
Compare the fluorescence intensity of the 10Panx + Agonist group to the Agonist Control and the this compound + Agonist groups. A significant decrease in dye uptake in the 10Panx treated group, but not in the this compound group, indicates specific inhibition of Panx1.
-
Visualizations
Signaling Pathway of Panx1 Inhibition
Caption: Mechanism of Panx1 channel inhibition by 10Panx and the inert role of this compound.
Experimental Workflow for Validating 10Panx Specificity
Caption: A generalized workflow for conducting experiments with 10Panx and this compound.
References
how to dissolve Scrambled 10Panx for stock solution
This technical support guide provides detailed instructions and answers to frequently asked questions regarding the dissolution of Scrambled 10Panx for the preparation of stock solutions. It is intended for researchers, scientists, and drug development professionals using this peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a control peptide for 10Panx.[1][2] 10Panx is a mimetic inhibitory peptide that blocks pannexin-1 (Panx-1) gap junctions.[1] this compound has a random amino acid sequence but the same composition as 10Panx and is used in experiments to demonstrate that the effects of 10Panx are specific to its sequence and not due to non-specific peptide effects.[2]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3]
Q3: What should I do if the peptide doesn't dissolve completely?
A3: If you encounter solubility issues, gentle warming of the solution or brief sonication can aid in dissolution.[4][5] It is always recommended to first test the solubility with a small amount of the peptide before dissolving the entire stock.[4][6] If DMSO is not suitable for your experimental setup, other organic solvents like DMF, methanol, or isopropanol can be tested for hydrophobic peptides.[7]
Q4: How should I store the this compound stock solution?
A4: Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[3][4] A stock solution in DMSO should be stable for at least one month when stored at -20°C and for up to six months at -80°C.[3] Lyophilized (powder) this compound can be stored at -20°C for up to three years.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in the recommended solvent. | The peptide may be highly hydrophobic or aggregated. | Try gentle warming or sonication. If using DMSO, ensure it is of high purity. For very hydrophobic peptides, a small amount of an organic solvent like DMF or acetonitrile can be tried, followed by a stepwise addition of the aqueous buffer.[7] |
| The solution is cloudy or has visible particulates after dissolution. | The solubility limit of the peptide in the chosen solvent has been exceeded, or the peptide has precipitated out of solution. | Centrifuge the solution to pellet any undissolved material before use.[4] Consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The peptide may have oxidized if it contains methionine or cysteine and was dissolved in DMSO. | Always use freshly prepared aliquots for experiments. Avoid repeated freeze-thaw cycles. If the peptide contains susceptible residues, consider using a different solvent like DMF.[6][7] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 1242.37 g/mol | [3] |
| Molecular Formula | C58H79N15O16 | [3] |
| CAS Number | 1315378-72-3 | [3] |
| Solubility in DMSO | ≥ 24 mg/mL | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, high purity
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Pre-dissolution Steps:
-
Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Allow the peptide and the DMSO to equilibrate to room temperature.
-
-
Calculation of Solvent Volume:
-
The molecular weight of this compound is 1242.37 g/mol .
-
To prepare a 10 mM stock solution from 1 mg of peptide, the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 1242.37 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 80.5 µL
-
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the lyophilized peptide.
-
Vortex the vial gently until the peptide is completely dissolved. If necessary, brief sonication can be applied.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for dissolving this compound to prepare a stock solution.
Caption: Simplified Pannexin-1 signaling pathway upon ATP stimulation.
References
Scrambled 10Panx Peptide: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of the Scrambled 10Panx peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
For long-term storage, lyophilized this compound peptide should be stored at -20°C or colder, protected from light and moisture.[1][2] Under these conditions, the peptide can be stable for several years.[3] For short-term storage of a few weeks to months, 4°C is acceptable.[2]
Q2: How should I handle the lyophilized peptide upon receipt?
Lyophilized peptides are often shipped at ambient temperature and are stable for days to weeks.[2] Upon receipt, it is recommended to store the vial at -20°C for long-term stability. Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can reduce peptide stability.[2][4]
Q3: What is the stability of this compound peptide in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[5] The stability of a peptide solution depends on its amino acid sequence, the solvent, and the pH. For maximum stability, peptide solutions should be prepared fresh. If storage is necessary, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[4] Generally, peptide solutions can be stable for up to a week at 4°C, but for longer storage, freezing is required.
Q4: Which solvents should I use to reconstitute this compound peptide?
The choice of solvent depends on the peptide's polarity. According to some suppliers, this compound is soluble in DMSO and water. It is a good practice to first attempt to dissolve the peptide in sterile, distilled water. If the peptide has poor aqueous solubility, a small amount of a suitable organic solvent like DMSO can be used to first dissolve the peptide, followed by dilution with an aqueous buffer.
Q5: The amount of lyophilized powder in the vial appears very small. Is this normal?
Yes, this is normal. Peptides are often supplied in small quantities (e.g., milligrams), and after lyophilization, the powder can be a very fine, almost invisible film or a small pellet at the bottom of the vial. The apparent volume can also vary between vials with the same amount of peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide won't dissolve | The peptide has low solubility in the chosen solvent. | - Try gentle warming (to 37°C) or brief sonication. - If dissolving in an aqueous buffer and the peptide is acidic or basic, adjusting the pH can improve solubility. - For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing. |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | - Ensure the lyophilized peptide is stored at -20°C or -80°C. - Aliquot peptide solutions to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Use sterile buffers for reconstitution to prevent microbial degradation.[6] |
| Precipitation observed after adding to media | The peptide is not soluble in the final buffer or media. | - Decrease the final concentration of the peptide in the media. - Ensure the concentration of any organic solvent used for initial reconstitution is low enough not to cause precipitation in the final solution. |
Data Presentation
Recommended Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Store in a dry, dark place. Allow the vial to reach room temperature before opening to prevent moisture condensation.[2][4] |
| 4°C | Short-term (weeks to months) | Keep desiccated and protected from light.[2] | |
| Room Temperature | Very short-term (days to weeks) | For transit or immediate use.[2] | |
| In Solution | -20°C to -80°C | Weeks to months | Aliquot into single-use volumes to avoid freeze-thaw cycles. The stability is sequence-dependent.[4] |
| 4°C | Short-term (up to one week) | Use sterile buffer. Less stable than frozen. |
Note: The stability of this compound peptide has not been quantitatively determined in publicly available literature. The data presented is based on general guidelines for peptide stability.
Experimental Protocols
Protocol for Reconstitution and Use in Cell Culture
This protocol provides a general guideline for reconstituting this compound peptide and using it as a negative control in a cell-based assay.
1. Reconstitution of Lyophilized Peptide: a. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. b. Allow the vial to warm to room temperature in a desiccator. c. Prepare a stock solution by dissolving the peptide in an appropriate solvent (e.g., sterile DMSO or water) to a concentration of 1-10 mM. For example, to make a 1 mM stock solution of this compound (MW: 1242.37 g/mol ), dissolve 1 mg of the peptide in 805 µL of solvent. d. Gently vortex or sonicate to ensure complete dissolution. e. Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
2. Application in a Cell-Based Assay (as a negative control): a. Culture your cells of interest to the desired confluency. b. On the day of the experiment, thaw a single aliquot of the this compound stock solution. c. Dilute the stock solution to the final working concentration (e.g., 100 µM) in your cell culture medium. It is important to ensure the final concentration of any organic solvent (like DMSO) is non-toxic to the cells (typically <0.5%). d. Remove the existing media from your cells and replace it with the media containing the this compound peptide. e. Incubate the cells for the desired period as determined by your experimental design. f. Proceed with your downstream analysis, comparing the effects to cells treated with the active 10Panx peptide and a vehicle control.
Visualizations
Caption: Recommended workflow for handling and storing this compound peptide.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. apexbt.com [apexbt.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
troubleshooting inconsistent results with Scrambled 10Panx
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Scrambled 10Panx in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is a peptide with the same amino acid composition as 10Panx, but with a randomized sequence (FSVYWAQADR).[1] It is designed to serve as a negative control in experiments investigating the inhibitory effects of 10Panx on Pannexin-1 (Panx1) channels.[1][2] By using this compound, researchers can verify that the observed effects of 10Panx are due to its specific amino acid sequence and not to non-specific peptide interactions.[2][3]
Q2: How should this compound be stored and handled?
For optimal stability, this compound should be stored at -20°C for long-term use.[4] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] For short-term storage, 4°C is acceptable for a limited time.[6] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]
Q3: In what solvents can this compound be dissolved?
This compound is soluble in water and DMSO.[6][7] For cell-based assays, it is crucial to prepare a stock solution in a solvent compatible with your experimental system and to ensure the final concentration of the solvent does not affect cell viability or the experimental outcome.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration can vary depending on the cell type and experimental conditions. However, a common concentration used in published studies is 100 µM.[8] It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your specific experiment.
Troubleshooting Guides
Inconsistent results with this compound can arise from various factors, from peptide handling to experimental design. The following guides address common issues.
Issue 1: Unexpected Biological Activity of this compound
| Potential Cause | Recommended Solution |
| Peptide Contamination or Degradation | Ensure the peptide is of high purity (≥95%). Store the peptide as recommended to prevent degradation. Prepare fresh solutions for each experiment. |
| Non-Specific Peptide Effects | While designed to be inactive, at high concentrations, any peptide can have non-specific effects. Perform a concentration-response experiment to ensure the observed activity is not due to high peptide concentration. |
| Off-Target Effects | In rare cases, the scrambled sequence may interact with other cellular components.[9] If you suspect off-target effects, consider using an alternative negative control, such as a different scrambled sequence or a structurally unrelated peptide. |
| Experimental Artifact | Review your experimental protocol for any potential sources of error. Ensure that all reagents are properly prepared and that the experimental conditions are consistent across all samples. |
Issue 2: High Background or Variability in Dye Uptake Assays
| Potential Cause | Recommended Solution |
| Sub-optimal Cell Health | Ensure cells are healthy and not overly confluent, as this can affect membrane permeability. Culture cells in a consistent manner for all experiments. |
| Presence of Serum | Serum components can sometimes interfere with dye uptake assays and may contain proteases that can degrade the peptide.[10] If possible, perform the assay in serum-free media. If serum is required, ensure the concentration is consistent across all experiments. |
| Mechanical Stress | Mechanical stress can activate Panx1 channels.[11] Handle cells gently during the experiment to avoid unintentional channel activation. |
| Inconsistent Incubation Times | Ensure that all incubation times, including pre-incubation with this compound and the dye uptake period, are consistent for all samples. |
| Issues with Dye Solution | Prepare the dye solution fresh for each experiment. Ensure the final concentration of the dye is appropriate for your cell type and does not cause toxicity. |
Experimental Protocols
Protocol: Dye Uptake Assay Using 10Panx and this compound
This protocol provides a general framework for assessing Panx1 channel activity using a dye uptake assay.
-
Cell Preparation:
-
Plate cells on an appropriate culture vessel (e.g., 96-well plate or glass coverslips) and grow to the desired confluency (typically 70-80%).
-
On the day of the experiment, wash the cells gently with a physiological saline solution (e.g., Locke's saline solution).[12]
-
-
Peptide Incubation:
-
Prepare working solutions of 10Panx and this compound in the assay buffer.
-
Pre-incubate the cells with the peptides (e.g., 100 µM) or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.[8]
-
-
Dye Uptake:
-
Data Analysis:
-
Quantify the rate of dye uptake by measuring the change in fluorescence intensity over time.
-
Compare the dye uptake in cells treated with 10Panx to those treated with this compound and the vehicle control. A significant reduction in dye uptake with 10Panx but not with this compound indicates specific inhibition of Panx1 channels.
-
| Parameter | Recommendation |
| Cell Type | HEK-293 cells expressing P2X7, J774 macrophages, or other cells endogenously expressing Panx1.[14] |
| 10Panx Concentration | 100-200 µM[8][15] |
| This compound Concentration | 100 µM[8] |
| Dye | Ethidium Bromide (5 µM), YO-PRO-1[12][13] |
| Panx1 Activator | ATP (1-3.4 mM), High extracellular K+[13][14] |
Visualizations
Caption: Panx1 Signaling and Peptide Inhibition.
Caption: Dye Uptake Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. all-chemistry.com [all-chemistry.com]
- 3. Scrambled — Advanced Peptides [advancedpeptides.com]
- 4. This compound | CAS 1315378-72-3 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. 10Panx, gap junction blocking peptide (CAS 955091-53-9) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One or more serum factors promote peptide utilization in cultured animal cells [agris.fao.org]
- 11. Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of Pannexin-1 channels causes cell dysfunction and damage in mesangial cells derived from angiotensin II-exposed mice [frontiersin.org]
- 13. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
optimizing working concentration of Scrambled 10Panx
Welcome to the technical support center for Scrambled 10Panx. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the working concentration of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a non-functional peptide with a randomized amino acid sequence corresponding to 10Panx.[1][2] Its primary application is to serve as a negative control in experiments involving 10Panx, a peptide inhibitor of Pannexin-1 (Panx1) channels.[1][2] By using this compound, researchers can verify that the observed effects of 10Panx are due to the specific inhibition of Panx1 channels and not due to non-specific peptide effects.[1]
Q2: What is the mechanism of action of Pannexin-1 (Panx1) that 10Panx targets?
A2: Pannexin-1 forms channels in the cell membrane that, when open, allow the passage of ions and small molecules up to 1 kDa, including ATP.[3] This ATP release is a key signaling mechanism in various physiological and pathological processes, including inflammation, apoptosis, and neurotransmission.[4] 10Panx is designed to block these channels, thereby inhibiting ATP release and downstream signaling events.[5]
Q3: How should I reconstitute and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For reconstitution, sterile water is the recommended solvent.[2] To prepare a stock solution, dissolve the peptide to a concentration of, for example, 1 mg/ml.[5] For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: A commonly used working concentration for this compound in cell culture is 100 µM.[6][7] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the most appropriate concentration for your specific assay.
Optimizing Working Concentration
The optimal working concentration of this compound should be empirically determined for each experimental system. As a negative control, its concentration should ideally match the effective concentration of the active 10Panx peptide being used.
Recommended Concentration Range
| Cell Type/Application | 10Panx Working Concentration | This compound Recommended Concentration | Reference(s) |
| Human Subcutaneous Fibroblasts | 100 µM | 100 µM | [2] |
| Astrocytes | 100 µM | 100 µM | [7] |
| Macrophages | 161 µM (200 µg/ml) | Match 10Panx concentration | |
| General Cell Culture | 50 - 500 µM | Match 10Panx concentration |
Experimental Protocols
Protocol 1: Dye Uptake Assay to Assess Panx1 Channel Activity
This protocol describes a method to measure Panx1 channel opening by monitoring the uptake of a fluorescent dye such as Lucifer Yellow. This compound is used as a negative control to ensure the specificity of Panx1 inhibition by 10Panx.
Materials:
-
Cells expressing Panx1 channels
-
10Panx peptide
-
This compound peptide
-
Lucifer Yellow (LY) or other suitable dye (e.g., YO-PRO-1)[3]
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere and reach the desired confluency.
-
Peptide Preparation: Prepare stock solutions of 10Panx and this compound in sterile water. From the stock solutions, prepare working concentrations in culture medium.
-
Pre-incubation: Remove the culture medium from the cells and wash once with PBS. Add the medium containing either 10Panx, this compound, or vehicle control to the respective wells. Incubate for 10-30 minutes at 37°C.
-
Dye Loading: Add the fluorescent dye (e.g., Lucifer Yellow to a final concentration of 1 mg/ml) to each well. [cite: ]
-
Stimulation (Optional): If studying induced Panx1 opening, apply the stimulus (e.g., mechanical stress, high extracellular potassium, or a specific agonist) at this point.
-
Incubation: Incubate the cells with the dye for 10-15 minutes at 37°C. [cite: ]
-
Washing: Remove the dye-containing medium and wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Imaging/Quantification:
-
Microscopy: Acquire fluorescent images of the cells. The intensity of intracellular fluorescence is proportional to dye uptake.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader.
-
-
Data Analysis: Compare the fluorescence intensity in cells treated with 10Panx to those treated with this compound and the vehicle control. A significant reduction in dye uptake in the 10Panx-treated group compared to the control and this compound groups indicates specific inhibition of Panx1 channels.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results with this compound.
-
Possible Cause: Batch-to-batch variability of the peptide.
-
Solution: If you suspect batch-to-batch variability, it is advisable to test a new lot of the peptide. When possible, purchase a larger quantity of a single lot to ensure consistency across a series of experiments. Perform a simple validation assay, such as a dye uptake assay, to confirm the lack of activity of the new batch of this compound.
-
-
Possible Cause: Contamination of the peptide stock solution.
-
Solution: Ensure that the peptide is reconstituted in sterile water and handled under aseptic conditions to prevent microbial contamination. Filter-sterilize the stock solution if necessary.
-
-
Possible Cause: Improper storage leading to peptide degradation.
-
Solution: Always store the lyophilized peptide and reconstituted stock solutions at the recommended temperatures (-20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution.[2]
-
Issue 2: this compound appears to have a biological effect.
-
Possible Cause: The scrambled sequence may have unexpected off-target effects.
-
Solution: While designed to be inactive, a scrambled peptide can occasionally interact with other cellular components. It is good practice to characterize the effects of this compound alone in your experimental system. If a biological effect is observed, it is important to note this and consider using an alternative negative control, such as a different scrambled sequence or an unrelated peptide of similar size and charge.
-
-
Possible Cause: The concentration used is too high, leading to non-specific effects.
-
Solution: Perform a dose-response curve for both 10Panx and this compound to identify a concentration at which 10Panx is effective and this compound is inert.
-
Issue 3: Poor solubility of the peptide.
-
Possible Cause: The peptide has not fully dissolved.
-
Solution: To aid dissolution, you can gently warm the solution to 37°C for a short period or use an ultrasonic bath.[2] Ensure the peptide is dissolved in the recommended solvent (sterile water) before adding it to complex media.
-
Visualizations
Pannexin-1 Signaling Pathway
Caption: Pannexin-1 signaling pathway illustrating ATP release and downstream effects.
Experimental Workflow: Dye Uptake Assay
Caption: Experimental workflow for a dye uptake assay using this compound.
Troubleshooting Logic for Unexpected this compound Activity
Caption: Troubleshooting logic for unexpected activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-cell dynamics of pannexin-1-facilitated programmed ATP loss during apoptosis | eLife [elifesciences.org]
- 5. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Potential Off-Target Effects of Scrambled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects with scrambled peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a scrambled peptide in an experiment?
A scrambled peptide is a control molecule with the same amino acid composition as an active peptide, but with the sequence of amino acids randomly shuffled.[1] Its primary purpose is to serve as a negative control to demonstrate that the biological effect of the active peptide is sequence-specific and not due to non-specific factors like charge, hydrophobicity, or the general presence of a peptide.[2][3] Ideally, a scrambled peptide should be biologically inactive.
Q2: How are scrambled peptides typically designed?
Scrambled peptides are generated by permuting the sequence of the original, active peptide.[4] This results in a peptide with an identical amino acid composition and mass but a different primary sequence.[4] Several online tools and software are available to generate scrambled sequences. However, a simple random shuffling may not be sufficient. Best practices involve ensuring the scrambled sequence does not inadvertently create new, known functional motifs and maintains similar physicochemical properties, such as polarity, to the original peptide where possible.[5]
Q3: Can a scrambled peptide exhibit biological activity or toxicity?
Yes. Despite being designed as inactive controls, scrambled peptides can sometimes exhibit unexpected biological activity or toxicity.[6] This can occur if the scrambled sequence coincidentally forms a new binding motif, aggregates, or interacts non-specifically with cellular components, leading to off-target effects.[6] Therefore, it is crucial to validate that your scrambled control is indeed inactive in your experimental system.[3]
Q4: My scrambled peptide control is showing a similar effect to my active peptide. What should I do?
This is a common issue that suggests a potential off-target effect or that the observed effect of your active peptide is not sequence-specific. Refer to the troubleshooting guide below for a step-by-step approach to investigate this issue.
Troubleshooting Guide: Unexpected Activity of a Scrambled Peptide Control
If your scrambled peptide control is exhibiting unexpected biological activity, follow this workflow to diagnose and resolve the issue.
References
Scrambled 10Panx Purity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the quality control and purity of Scrambled 10Panx.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a peptide with the same amino acid composition as 10Panx (a Pannexin-1 channel inhibitor) but in a randomized sequence (FSVYWAQADR or WRQAAFVDSY).[1][2] It is designed to serve as a negative control in experiments to ensure that the observed biological effects of 10Panx are specific to its sequence and not due to non-specific peptide effects. The purity of this compound is therefore critical; contaminants, such as the active 10Panx peptide, can lead to false-positive or misleading results, undermining the validity of the experiment.[3]
Q2: What is the recommended purity level for this compound?
For use as a negative control, the purity of this compound should be as high as possible, typically >95% , with many suppliers offering >98% purity.[1][4][5] Always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier for precise purity data.
Q3: How is the purity of this compound typically determined?
The purity of synthetic peptides like this compound is primarily determined by a combination of two analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This technique separates the target peptide from any impurities. The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[4][5]
-
Mass Spectrometry (MS): This method confirms the identity of the peptide by measuring its molecular weight, ensuring it matches the theoretical mass of the this compound sequence (1242.37 g/mol ).[1][4]
Q4: How should I properly store and handle this compound to maintain its integrity?
Proper storage is essential to prevent degradation.
-
Lyophilized Powder: Store at -20°C for long-term storage (up to 2 years) or 4°C for short-term (up to 2 years).[1]
-
In Solution: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1] It is often recommended to use freshly prepared solutions for experiments.[1]
Q5: What are the common types of impurities found in synthetic peptides?
Impurities in synthetic peptides can arise from the manufacturing process or degradation during storage.[6][7] Common impurities include deletion or truncated sequences (missing amino acids), by-products from incomplete removal of protecting groups, and chemical modifications like oxidation or deamidation.[6][8][9]
Troubleshooting Guides
Issue 1: Unexpected Biological Activity from this compound Control
You observe an inhibitory or other biological effect in your assay when using the this compound negative control, which should be inactive.
Workflow for Troubleshooting Unexpected Activity
Caption: Troubleshooting unexpected biological activity.
Issue 2: Poor Solubility or Visible Precipitate in Solution
The lyophilized this compound peptide does not dissolve completely, or a precipitate forms after storage.
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Peptides can self-associate, especially at high concentrations. To aid dissolution, gently warm the tube to 37°C for 10-15 minutes and/or briefly sonicate in an ultrasonic bath.[4] |
| Incorrect Solvent | While this compound is generally soluble in sterile water or buffers[4], some batches may require a small amount of a co-solvent. Check the supplier's datasheet. If water solubility is poor, consider using a solvent like DMSO to create a concentrated stock, which can then be diluted into your aqueous experimental buffer.[1] |
| Solution Instability | The peptide may be less stable in your specific buffer (e.g., due to pH). Prepare fresh solutions before each experiment. Avoid storing the peptide in solution for extended periods unless stability has been confirmed. |
Issue 3: Discrepancies in HPLC or Mass Spectrometry Data
Your in-house QC analysis shows unexpected peaks in the HPLC chromatogram or masses that do not correspond to the full-length this compound peptide.
Decision Tree for Identifying Peptide Impurities
Caption: Identifying unknown peaks from LC-MS data.
Summary of Common Peptide Impurities and Their Mass Changes
| Impurity Type | Description | Typical Mass Change (Da) | Source |
| Deletion Sequence | Absence of one or more amino acids from the intended sequence. | Negative (mass of missing AA) | Incomplete coupling during synthesis.[8][9] |
| Oxidation | Addition of an oxygen atom, most commonly to Methionine (M) or Tryptophan (W). | +16 per oxidation site | Synthesis, purification, or storage.[8] |
| Deamidation | Conversion of Asparagine (N) to Aspartic Acid (D) or isoaspartic acid. | +1 | Spontaneous degradation, pH dependent.[6] |
| TFA Adduct | Trifluoroacetic acid (a common reagent in peptide purification) can remain bound to the peptide. | +114 | Purification process.[6] |
| Incomplete Deprotection | Protecting groups (e.g., Boc, Fmoc) used during synthesis are not fully removed. | Positive (mass of residual group) | Incomplete final cleavage step.[6] |
Key Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
This protocol outlines a general method for assessing the purity of this compound.
-
Sample Preparation: Reconstitute the lyophilized peptide in sterile water or a suitable buffer to a concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% Solvent B to 95% Solvent B over a suitable time frame (e.g., 30 minutes) to elute the peptide and any impurities.
-
Detection: Monitor the column eluent using a UV detector at 214 nm or 280 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol confirms that the main peak from HPLC is the correct peptide.
-
Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
LC-MS: Infuse the eluent from the HPLC directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum. For this compound, the expected monoisotopic mass is approximately 1242.37 Da.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value. Check for common adducts (e.g., [M+H]+, [M+Na]+). For more detailed analysis of impurities, use MS/MS to fragment the peptide and confirm its amino acid sequence.[6]
Diagram of Peptide Synthesis and Potential Impurity Introduction
Caption: Impurities can be introduced at various stages of peptide synthesis.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]
- 6. agilent.com [agilent.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
why is my Scrambled 10Panx showing activity
This guide provides troubleshooting support for researchers encountering unexpected activity with Scrambled 10Panx, the control peptide for the Pannexin-1 (Panx1) inhibitor, 10Panx.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its purpose?
This compound is a control peptide with a randomized amino acid sequence derived from the active 10Panx peptide (WRQAAFVDSY).[1][2] Its purpose is to serve as a negative control in experiments to ensure that the observed effects of 10Panx are a direct result of its specific sequence targeting the Panx1 channel, and not due to non-specific effects of introducing a peptide into the system.[3]
Q2: What is the expected result when using this compound?
Ideally, this compound should be biologically inert and show no significant effect in your assay. It should not mimic the inhibitory actions of 10Panx, which include blocking Panx1 gap junctions, inhibiting ATP release, and preventing downstream P2X7 receptor-mediated signaling.[4][5]
Q3: What does it mean if my this compound is "showing activity"?
"Showing activity" means that the scrambled control peptide is producing a biological effect, such as reducing cell death, inhibiting dye uptake, or altering ion channel currents, similar to what you might expect from the active 10Panx peptide.[1] This is an undesirable result as it confounds the interpretation of your experiment, making it difficult to attribute the effects of 10Panx specifically to Panx1 inhibition.
Troubleshooting Guide: Unexpected Activity in this compound Control
Question: Why is my this compound control showing unexpected activity in my experiment?
Unexpected activity from a scrambled control peptide can arise from several factors, ranging from the peptide itself to the experimental setup. Below is a step-by-step guide to help you identify the potential cause.
Step 1: Assess the Possibility of Contamination
Contaminants from the synthesis process or handling can introduce unintended biological activity.
-
Peptide Synthesis Residuals: Trifluoroacetic acid (TFA) is commonly used during peptide synthesis and can remain in the final product.[6] TFA can be cytotoxic and alter cell growth even at low concentrations, potentially confounding results in cellular assays.[7]
-
Cross-Contamination: The this compound preparation could be contaminated with the active 10Panx peptide. This is more likely if they are synthesized or handled in close proximity.
-
Endotoxins: If working with mammalian cells, particularly immune cells, endotoxin contamination can trigger inflammatory responses, masking the true effect (or lack thereof) of the peptide.[6]
Table 1: Potential Contaminants and Mitigation Strategies
| Contaminant | Potential Effect | Recommended Action |
| Trifluoroacetic acid (TFA) | Cytotoxicity, altered cell proliferation, reduced mass spec sensitivity.[7] | Request TFA removal service from the supplier or perform buffer exchange (e.g., HPLC, dialysis) to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. |
| Active 10Panx Peptide | Mimics the effect of the active drug, leading to a false-negative result for specificity. | Confirm the purity and identity of the scrambled peptide via Mass Spectrometry (MS). If possible, source the control peptide from a different synthesis batch or supplier. |
| Endotoxins | Induction of inflammatory responses, cell activation. | Use endotoxin-free reagents and labware. Request or perform an endotoxin test (e.g., Limulus Amebocyte Lysate assay) on the peptide stock.[6] |
Step 2: Consider Off-Target Effects
While designed to be inactive, a randomized peptide sequence can sometimes interact with other cellular targets in an unforeseen manner.[8] This is an inherent risk with any control peptide. The scrambled sequence (e.g., FSVYWAQADR) may have an affinity for other proteins or receptors, initiating a signaling cascade unrelated to Panx1.[3]
Caption: On-target vs. potential off-target peptide effects.
Step 3: Review Peptide Quality, Handling, and Storage
The physical and chemical integrity of the peptide is critical for its intended function (or lack thereof).
-
Solubility: Peptides, especially those with hydrophobic residues, may have poor solubility.[6] If the scrambled peptide is not fully dissolved, it can form aggregates that may be phagocytosed by cells or scatter light in plate-based assays, leading to artifacts.
-
Oxidation: The this compound sequence FSVYWAQADR contains Tryptophan (W), which is susceptible to oxidation.[3][6] Oxidation can alter the peptide's structure and potentially create a biologically active species.
-
Storage and Stability: Improper storage (e.g., at room temperature, in solution for long periods, multiple freeze-thaw cycles) can lead to degradation of the peptide.[6][9]
Table 2: Best Practices for Peptide Handling
| Parameter | Recommendation | Rationale |
| Solubilization | First, try sterile, nuclease-free water. If solubility is low, try adding a small amount of DMSO or acetonitrile, followed by aqueous buffer. Perform a solubility test if provided by the manufacturer.[6] | Ensures the peptide is monomeric and homogeneously distributed in the assay medium, preventing aggregation artifacts. |
| Storage | Store lyophilized peptide at -20°C or -80°C, protected from light. For solutions, prepare single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.[6] | Minimizes degradation and maintains peptide integrity over time. |
| Oxidation Prevention | Store lyophilized peptides under an inert gas (e.g., argon). Use de-gassed buffers for solubilization.[6] | Protects susceptible residues like Tryptophan (W) and Methionine (M) from oxidative damage. |
Step 4: Analyze Experimental Design and Workflow
The issue may lie within the experimental protocol itself. A logical workflow can help isolate the problem.
Caption: Troubleshooting workflow for unexpected control peptide activity.
Recommended Experimental Protocols
Protocol 1: Validation of this compound Inertness
-
Objective: To determine if the observed activity is dose-dependent.
-
Methodology:
-
Prepare a fresh stock solution of this compound following best practices for solubilization.
-
Design an experiment with a wide concentration range of this compound (e.g., from 1 µM to 100 µM).
-
Include a vehicle-only control (the buffer used to dissolve the peptide).
-
Include a positive control (active 10Panx peptide) at its known effective concentration.
-
Measure the biological readout (e.g., ATP release, dye uptake).
-
-
Expected Outcome: A truly inert scrambled peptide should show no significant activity at any concentration compared to the vehicle control. If activity is observed, particularly if it is dose-dependent, it suggests an intrinsic off-target effect or significant contamination.
Protocol 2: Assay for Peptide-Induced Cytotoxicity
-
Objective: To rule out that the observed "activity" is simply a result of cell death.
-
Methodology:
-
Culture your cells in the presence of the same concentration of this compound used in your main experiment.
-
Use a standard cytotoxicity assay, such as an LDH release assay or a live/dead cell stain (e.g., Propidium Iodide/Calcein AM).
-
Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
Expected Outcome: The this compound should not induce significant cytotoxicity compared to the vehicle control. If it does, the results from your primary assay may be artifacts of cell death.
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 10Panx and Scrambled 10Panx in Functional Assays
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a detailed comparison of the functional effects of the Pannexin-1 (Panx1) channel inhibitor, 10Panx, and its inactive control peptide, Scrambled 10Panx.
The Panx1 channel is a crucial mediator of cellular communication, primarily through the release of ATP, which in turn activates purinergic receptors to initiate a cascade of downstream signaling events. These pathways are implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neuropathic pain. 10Panx is a mimetic peptide designed to specifically block the Panx1 channel, while this compound, with a randomized amino acid sequence, serves as a negative control to ensure that the observed effects of 10Panx are due to its specific interaction with the Panx1 channel and not a result of non-specific peptide interactions.
This guide presents a comprehensive overview of the comparative performance of 10Panx and this compound in key functional assays, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various functional assays, highlighting the differential effects of 10Panx and its scrambled control.
| Assay | Peptide | Concentration | Effect | Source |
| ATP Release | 10Panx | 100 µM | 19% decrease in hypo-osmotic shock-induced ATP release. | [1] |
| This compound | 100 µM | No significant effect on inhibitory postsynaptic current (IPSC) amplitude, indicating no modulation of basal neuronal activity. | [2] | |
| Dye Uptake | 10Panx | 100 µM | 14% decrease in Yo-Pro-1 uptake. | [1] |
| This compound | 100 µM | No significant effect on paired-pulse ratio (PPR), suggesting no impact on presynaptic release probability. | [2] | |
| IL-1β Release | 10Panx | 200 µM | Completely blocked ATP-mediated IL-1β release. | [3][4] |
| Scrambled siRNA | Not Applicable | Did not alter ATP-induced IL-1β release relative to untransfected cells, suggesting a scrambled peptide would also be inactive. | [4] | |
| In Vivo Sepsis Model | 10Panx | 120 mg/kg | Decreased animal survival rate to 45%. | |
| This compound | 120 mg/kg | No alteration in animal survival rate (65% survival, same as saline control). |
Note: Data for 10Panx and this compound in the ATP Release and Dye Uptake assays are from different studies and may not be directly comparable due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
ATP Release Assay
This assay measures the release of ATP from cells, a key function of the Panx1 channel.
-
Cell Culture: Culture cells of interest (e.g., B16-BL6 melanoma cells) to confluence in a 96-well plate.
-
Pre-incubation: Wash the cells with a physiological buffer (e.g., Tyrode's solution). Pre-incubate the cells for 10 minutes with 10Panx, this compound, or a vehicle control at the desired concentration (e.g., 100 µM).
-
Stimulation: Induce Panx1 channel opening using a stimulus such as a hypo-osmotic shock (HOS) solution.
-
Sample Collection: After a 30-minute incubation with the stimulus, collect the cell supernatant.
-
ATP Measurement: Quantify the ATP concentration in the supernatant using a luciferin-luciferase-based bioluminescence assay kit and a luminometer.
Yo-Pro-1 Dye Uptake Assay
This assay assesses the permeability of the cell membrane to small molecules, which is increased by the opening of Panx1 channels.
-
Cell Culture: Plate cells (e.g., B16-BL6) on a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with a suitable buffer and pre-incubate for 10 minutes with the test peptides (10Panx or this compound) or a control.
-
Stimulation and Staining: Incubate the cells in a HOS solution containing the test compounds and 5 µM Yo-Pro-1 dye.
-
Fluorescence Measurement: After 30 minutes, measure the fluorescence of the cells using a fluorescence plate reader. Increased fluorescence indicates dye uptake through open channels.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a process that can be downstream of Panx1-mediated ATP release and subsequent inflammasome activation.
-
Cell Priming: Prime macrophages (e.g., THP-1 cells) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Inhibition: Pre-incubate the primed cells with 10Panx, this compound (e.g., 200 µM), or a vehicle control.
-
Stimulation: Stimulate the cells with ATP to activate the P2X7 receptor and induce inflammasome activation and IL-1β release.
-
Quantification: Collect the cell supernatant and measure the concentration of mature IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involving Panx1 and the general workflow of the functional assays.
References
- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pannexin-1 Modulates Inhibitory Transmission and Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pannexin-1 mediates large pore formation and interleukin-1β release by the ATP-gated P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Specificity of 10Panx using Scrambled 10Panx: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Pannexin-1 (Panx1) channel inhibitor, 10Panx, and its scrambled peptide control, Scrambled 10Panx. The primary purpose of using this compound is to validate that the observed effects of 10Panx are due to its specific amino acid sequence and not a result of non-specific peptide interactions. This guide presents supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy of 10Panx and this compound
| Feature | 10Panx | This compound | References |
| Amino Acid Sequence | WRQAAFVDSY | FSVYWAQADR | |
| Target | Pannexin-1 (Panx1) channels | Intended as a non-targeting control | [1] |
| Mechanism of Action | Inhibits Panx1 channel opening, thereby blocking ATP release and dye uptake.[2] | Random sequence not expected to specifically bind to and inhibit Panx1 channels. | |
| Effect on ATP Release | Dose-dependently inhibits ATP release from cells expressing Panx1 channels. For example, 200 µM 10Panx reduced ATP release in response to low oxygen by over 90%.[2] | Does not significantly inhibit ATP release at concentrations where 10Panx is effective.[3] | |
| Effect on Dye Uptake | Effectively blocks dye uptake (e.g., ethidium bromide, Lucifer yellow) mediated by Panx1 channels.[2] | Shows no significant inhibition of dye uptake in the same experimental setups.[3] | |
| In Vivo Efficacy | Has been shown to be effective in various in vivo models. | Used as a negative control in vivo and does not produce the same effects as 10Panx.[4] |
Experimental Protocols
To validate the specificity of 10Panx, it is crucial to perform side-by-side experiments with this compound. Below are detailed protocols for two common assays used to assess Panx1 channel activity.
ATP Release Assay
This assay measures the release of ATP from cells, a key function of open Panx1 channels.
a. Cell Culture and Preparation:
-
Culture cells known to express Panx1 (e.g., HEK293 cells overexpressing Panx1, astrocytes, or macrophages) in appropriate media and conditions.
-
Seed cells in a 96-well plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
b. Reagents and Solutions:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
10Panx and this compound Stock Solutions: Prepare stock solutions (e.g., 10 mM) in sterile water or an appropriate solvent and store at -20°C.
-
Panx1 Channel Activator: Use a known activator of Panx1 channels, such as a high potassium buffer (e.g., HBSS with elevated KCl concentration), ATP (to activate P2X7 receptors which in turn open Panx1 channels), or a mechanical stimulus.
-
ATP Measurement Kit: A commercial bioluminescence-based ATP assay kit (e.g., luciferase/luciferin-based).
c. Experimental Procedure:
-
On the day of the experiment, gently wash the cell monolayer twice with pre-warmed assay buffer.
-
Prepare different concentrations of 10Panx and this compound in the assay buffer. Include a vehicle-only control.
-
Pre-incubate the cells with the peptide solutions (or vehicle) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Remove the peptide solutions and add the Panx1 channel activator to each well.
-
Incubate for a defined period (e.g., 5-15 minutes) to allow for ATP release.
-
Collect a sample of the supernatant from each well.
-
Measure the ATP concentration in the collected supernatants using a luminometer according to the manufacturer's instructions for the ATP assay kit.
-
Normalize the ATP release data to the vehicle control and plot the results to compare the dose-dependent inhibition by 10Panx and the lack of inhibition by this compound.
Dye Uptake Assay
This assay measures the influx of fluorescent dyes through open Panx1 channels.
a. Cell Culture and Preparation:
-
Follow the same cell culture and seeding procedures as for the ATP release assay.
b. Reagents and Solutions:
-
Assay Buffer: As in the ATP release assay.
-
10Panx and this compound Stock Solutions: Prepared as described above.
-
Panx1 Channel Activator: As described above.
-
Fluorescent Dye: A Panx1-permeable dye such as Lucifer Yellow (LY) or ethidium bromide (EtBr). Prepare a working solution of the dye in the assay buffer.[5]
c. Experimental Procedure:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of 10Panx, this compound, or vehicle in the assay buffer for 15-30 minutes at 37°C.
-
Add the Panx1 channel activator along with the fluorescent dye to the cells.
-
Incubate for a specific duration (e.g., 5-15 minutes) to allow for dye uptake.
-
Wash the cells multiple times with ice-cold assay buffer to remove extracellular dye.
-
Lyse the cells to release the internalized dye.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~425 nm excitation and ~528 nm emission for Lucifer Yellow; ~528 nm excitation and ~617 nm emission for ethidium bromide).[5]
-
Alternatively, for qualitative analysis, visualize and capture images of the cells using a fluorescence microscope before the lysis step.
-
Quantify the dye uptake and compare the inhibitory effects of 10Panx and this compound.
Mandatory Visualizations
Signaling Pathway: Pannexin-1 Activation via P2X7 Receptor
The following diagram illustrates a common signaling pathway where the activation of the P2X7 purinergic receptor by extracellular ATP leads to the opening of Panx1 channels. This interaction is a key mechanism for amplifying ATP release and subsequent purinergic signaling.
Caption: P2X7 receptor-mediated activation of Pannexin-1 channels.
Experimental Workflow: Validating 10Panx Specificity
This diagram outlines the logical workflow for an experiment designed to validate the specificity of 10Panx by comparing its effects to those of this compound on Panx1-mediated ATP release.
Caption: Workflow for validating 10Panx specificity using an ATP release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Pannexin-1 Modulates Inhibitory Transmission and Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10Panx and Scrambled 10Panx in Pannexin-1 Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding the Specificity and Efficacy of the Pannexin-1 Inhibitor, 10Panx.
This guide provides a detailed comparison of the pannexin-1 (Panx1) channel inhibitor, 10Panx, and its inactive control peptide, Scrambled 10Panx. The data presented herein demonstrates the specificity of 10Panx in blocking Panx1-mediated processes, a critical consideration for researchers investigating the role of these channels in various physiological and pathological contexts.
Introduction to 10Panx and Pannexin-1
Pannexin-1 (Panx1) is a protein that forms channels in the cell membrane, playing a crucial role in cellular communication by facilitating the release of signaling molecules such as ATP.[1] The targeted inhibition of these channels is a key area of research in fields like neurobiology, inflammation, and oncology. 10Panx is a mimetic peptide designed to specifically block the opening of Panx1 channels.[1] To validate the specificity of 10Panx, a control peptide with a randomized amino acid sequence, known as this compound, is often employed.[2][3] This scrambled peptide is not expected to bind to or inhibit the Panx1 channel, thus serving as a crucial negative control in experiments.[2][3]
Quantitative Comparison of 10Panx and this compound Efficacy
Experimental data consistently demonstrates the potent inhibitory activity of 10Panx on Panx1 channel function, while this compound shows no significant effect. This is most clearly illustrated in ATP release assays, where 10Panx effectively curtails the release of ATP from cells, a hallmark of Panx1 channel activity.
Table 1: Inhibition of HIV-Induced ATP Release in Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment | ATP Release (Relative to Control) | Statistical Significance (p-value vs. HIV) |
| Control | Baseline | - |
| HIV | Increased | - |
| HIV + 10Panx (300 µM) | Significantly Decreased | < 0.05 |
| HIV + this compound (300 µM) | No Significant Change | > 0.05 |
Data adapted from S.L. Aresta Branco et al. (2023). The study measured extracellular ATP levels in PHA-activated PBMCs following HIV inoculation and treatment with Panx1 inhibitors.[4]
Table 2: Effect on Anandamide (AEA) Uptake in T84 Cells
| Treatment | [Ara-³H]AEA Uptake (Relative to Control) | Statistical Significance (p-value vs. Control) |
| Control | Baseline | - |
| 10Panx (100 µM) | No Significant Change | > 0.05 |
| This compound (100 µM) | No Significant Change | > 0.05 |
Data adapted from Alberto et al. This study investigated the role of Panx1 in the cellular uptake of the endocannabinoid anandamide.[5] This table illustrates a scenario where neither the specific inhibitor nor the scrambled peptide had an effect, highlighting the importance of controls in determining the involvement of a particular pathway.
Experimental Methodologies
The following are detailed protocols for key experiments used to differentiate the activity of 10Panx and this compound.
ATP Release Assay
This assay quantifies the amount of ATP released from cells into the extracellular medium, a primary function of Panx1 channels.
Protocol:
-
Cell Culture: Plate cells (e.g., PBMCs, astrocytes, or other cells expressing Panx1) in a suitable culture medium and incubate until they reach the desired confluency.
-
Pre-treatment: Incubate the cells with either 10Panx (e.g., 300 µM), this compound (e.g., 300 µM), or a vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Induce Panx1 channel opening using a relevant stimulus. This can be a chemical agonist (e.g., for a co-expressed receptor that activates Panx1), mechanical stress, or in the context of a specific disease model (e.g., viral infection).
-
Sample Collection: At designated time points, collect aliquots of the cell culture supernatant.
-
ATP Measurement: Use a luciferin/luciferase-based ATP assay kit to measure the concentration of ATP in the collected supernatants. The luminescence generated is proportional to the ATP concentration and can be measured using a luminometer.
-
Data Analysis: Normalize the ATP release from treated cells to that of the untreated control. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed inhibition.
Dye Uptake Assay (e.g., Yo-Pro-1)
This assay measures the influx of fluorescent dyes that are normally impermeable to the cell membrane. The opening of large-pore channels like Panx1 allows these dyes to enter the cell, providing a visual and quantifiable measure of channel activity.
Protocol:
-
Cell Preparation: Seed cells onto glass-bottom dishes or multi-well plates suitable for fluorescence microscopy or plate reader analysis.
-
Inhibitor Incubation: Pre-incubate the cells with 10Panx, this compound, or a vehicle control for a defined duration.
-
Dye Loading: Add a fluorescent dye such as Yo-Pro-1 to the cell medium.
-
Channel Activation: Stimulate the opening of Panx1 channels using an appropriate method (e.g., application of an agonist like ATP for P2X7 receptor-mediated Panx1 opening).
-
Imaging and Quantification: Measure the cellular fluorescence intensity over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates dye uptake.
-
Data Analysis: Compare the rate and extent of dye uptake in cells treated with 10Panx to those treated with this compound and the vehicle control. Statistical analysis is performed to assess the significance of the inhibition.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the signaling pathway involving Panx1 and the logical workflow of a comparative experiment.
Caption: Signaling pathway of Panx1 activation and downstream effects.
Caption: Logical workflow for comparing 10Panx and this compound.
Conclusion
The presented data and experimental protocols underscore the importance of using this compound as a negative control to unequivocally demonstrate that the observed effects of 10Panx are due to its specific inhibition of the Pannexin-1 channel. For researchers in drug development and related scientific fields, this comparative approach is essential for validating on-target activity and ensuring the reliability of experimental findings. The significant difference in activity between 10Panx and its scrambled counterpart confirms the sequence-specific nature of Panx1 inhibition by 10Panx.
References
Scrambled 10Panx: A Control for Unraveling Pannexin-1 Channel Function
A Comparative Guide for Researchers
In the study of cellular communication and inflammatory processes, the Pannexin-1 (Panx1) channel has emerged as a critical player, facilitating the release of ATP and other signaling molecules. The peptide inhibitor 10Panx has been instrumental in elucidating the function of this channel. To ensure the specificity of its effects, a control peptide, Scrambled 10Panx, is often employed. This guide provides a comparative analysis of data from experiments using this compound as a control, alongside detailed experimental protocols and visual representations of the involved signaling pathways and workflows.
Data Interpretation: 10Panx vs. This compound
This compound is a peptide with the same amino acid composition as 10Panx but in a randomized sequence.[1] This structural alteration is designed to eliminate the specific binding and inhibitory activity of 10Panx on the Panx1 channel, thereby serving as an ideal negative control. Experimental data consistently demonstrates the inert nature of this compound in assays where 10Panx shows significant inhibitory effects.
| Experimental Assay | 10Panx Effect | This compound Effect | Key Findings |
| ATP Release | Significantly inhibits ATP release from cells.[2] | No significant effect on ATP release. | Demonstrates that the inhibitory action of 10Panx is sequence-specific and targets the Panx1 channel's function in mediating ATP efflux. |
| Dye Uptake (e.g., YO-PRO-1) | Blocks the uptake of fluorescent dyes that enter cells through open Panx1 channels. | Does not inhibit dye uptake.[3] | Confirms that 10Panx specifically blocks the pore of the Panx1 channel, preventing the passage of larger molecules. |
| IL-1β Release | Attenuates the release of the pro-inflammatory cytokine IL-1β, which is often downstream of Panx1-mediated ATP release and subsequent P2X7 receptor activation.[4] | No significant impact on IL-1β release. | Highlights the role of Panx1 in inflammatory signaling cascades and the ability of 10Panx to specifically disrupt this pathway. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving Panx1 and the general workflows for assays used to assess its function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pannexin1 channels dominate ATP release in the cochlea ensuring endocochlear potential and auditory receptor potential generation and hearing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1315378-72-3 | Tocris Bioscience [tocris.com]
- 4. rupress.org [rupress.org]
Scrambled 10Panx: A Comparative Analysis of an Inactive Control Peptide for Pannexin-1 Channel Research
For researchers in neurobiology, cell biology, and drug development, the use of precise molecular tools is paramount for elucidating the complex roles of ion channels in cellular signaling. This guide provides a comparative analysis of Scrambled 10Panx, a crucial negative control peptide, against its active counterpart, 10Panx, in the context of Pannexin-1 (Panx1) channel inhibition. The experimental data presented herein robustly supports the inactive nature of this compound, highlighting its utility in ensuring the specificity of Panx1-targeted interventions.
Pannexin-1 is a channel-forming glycoprotein that facilitates the passage of small molecules, most notably ATP, between the cytoplasm and the extracellular space.[1] This function implicates Panx1 in a multitude of physiological and pathological processes, including inflammation, neuropathic pain, and synaptic plasticity. The peptide 10Panx, a mimetic of a sequence in the second extracellular loop of Panx1, has been developed as a specific inhibitor of Panx1 channels.[2][3] To verify that the observed effects of 10Panx are due to its specific action on Panx1 and not due to non-specific peptide effects, a control peptide with a randomized amino acid sequence, this compound, is employed.[4] This guide will present evidence from key experimental assays demonstrating the inertness of this compound as a Panx1 channel modulator.
Comparative Analysis of 10Panx and this compound Efficacy
The following table summarizes the quantitative data from various studies, comparing the inhibitory effects of 10Panx and this compound on Panx1 channel activity. The data unequivocally demonstrates that while 10Panx effectively blocks Panx1-mediated processes, this compound exhibits no significant inhibitory activity.
| Experimental Assay | Cell Type | Treatment | Concentration | Effect of 10Panx | Effect of this compound | Reference |
| ATP Release | PHA-activated PBMCs, MDMs, CEM-GFP cells | HIV inoculation | 300 µM | Significant inhibition of ATP release | No significant inhibition of ATP release | [5] |
| Inhibitory Postsynaptic Current (eIPSC) Amplitude | Hippocampal CA1 Pyramidal Neurons | Electrical Stimulation | 100 µM | Significant reduction in eIPSC amplitude | No significant effect on eIPSC amplitude | [2] |
| Lucifer Yellow (LY) Dye Uptake | Macrophages | LPS stimulation | 200 µg/ml | Did not significantly affect LY dye uptake at this concentration, but enhanced it at lower concentrations | Not explicitly stated, but implied to have no effect in control conditions | [6] |
| Intracellular cAMP Accumulation | Human Neutrophils | fMLP stimulation | 200 µM | Dose-dependently inhibited cAMP accumulation | No inhibition of cAMP accumulation | [7] |
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are outlined below.
ATP Release Assay
-
Cell Culture and Stimulation: Peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages (MDMs), or CEM-GFP cells are cultured under appropriate conditions.[5] To induce Panx1 channel opening and subsequent ATP release, cells are stimulated, for example, by infection with HIV-1 (NL4-3 or pNL(AD8)).[5]
-
Peptide Treatment: Prior to stimulation, cells are pre-treated for 30 minutes with either 10Panx (300 µM), this compound (300 µM), or a vehicle control (e.g., PBS).[5]
-
Sample Collection and Analysis: The cell culture supernatant is collected at various time points post-stimulation. The concentration of extracellular ATP is quantified using a luciferin-luciferase-based assay, which produces a luminescent signal proportional to the amount of ATP present.[5]
Electrophysiology (Whole-Cell Patch Clamp)
-
Slice Preparation: Acute hippocampal slices are prepared from mice.
-
Cell Identification and Recording: CA1 pyramidal neurons are visually identified. Whole-cell voltage-clamp recordings are performed to measure evoked inhibitory postsynaptic currents (eIPSCs).
-
Peptide Application: A baseline of eIPSCs is recorded, after which 10Panx (100 µM) or this compound (100 µM) is bath-applied to the slice.
-
Data Analysis: The amplitude and paired-pulse ratio of eIPSCs are measured before and after peptide application to determine the effect on GABAergic transmission.[2]
Dye Uptake Assay
-
Cell Culture and Treatment: Macrophages are cultured and pre-treated with 10Panx or this compound.
-
Stimulation and Dye Loading: Cells are stimulated with an agent known to open Panx1 channels, such as lipopolysaccharide (LPS). Concurrently, a fluorescent dye that is normally membrane-impermeable, such as Lucifer Yellow (LY), is added to the extracellular medium.
-
Quantification: After an incubation period, the cells are washed to remove extracellular dye. The percentage of cells that have taken up the dye is quantified using fluorescence microscopy or flow cytometry.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Figure 1. A generalized workflow for assessing the specificity of 10Panx using this compound as a negative control.
Figure 2. A simplified diagram of the Pannexin-1 signaling pathway and the specific inhibitory action of 10Panx, contrasted with the inactivity of this compound.
References
- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pannexin-1 Modulates Inhibitory Transmission and Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Macrophage Pannexin 1 Expression and Hemichannel Activation Exacerbates Lethal Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pannexin 1 Channels Link Chemoattractant Receptor Signaling to Local Excitation and Global Inhibition Responses at the Front and Back of Polarized Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 10Panx vs. Scrambled 10Panx in Regulating ATP Release
A Comparative Guide for Researchers
In the study of cellular communication and inflammatory pathways, the targeted modulation of ATP release is a critical experimental approach. Pannexin-1 (Panx1) channels are primary conduits for the release of adenosine triphosphate (ATP) from cells under various physiological and pathological conditions. The peptide inhibitor 10Panx has emerged as a key tool for elucidating the role of these channels. This guide provides an objective, data-supported comparison of 10Panx and its negative control, Scrambled 10Panx, focusing on their respective effects on Panx1-mediated ATP release.
Introduction to 10Panx and this compound
10Panx is a 10-amino acid mimetic peptide (WRQAAFVDSY) that corresponds to a sequence within the first extracellular loop of the Panx1 protein.[1] It functions as a competitive and selective inhibitor of Panx1 channels.[2] By blocking the channel pore, 10Panx effectively inhibits the release of ATP and other signaling molecules, thereby preventing the downstream activation of purinergic receptors like P2X7.[2][3] This makes it an invaluable tool for studying processes such as inflammation, cell death, and neurotransmission.[2][3]
This compound is a control peptide that contains the same amino acids as 10Panx but in a randomized sequence (e.g., FSVYWAQADR).[4] It is designed to be biologically inactive against the Panx1 channel. Its use is critical in experiments to demonstrate that the inhibitory effects observed with 10Panx are due to its specific amino acid sequence and not to non-specific peptide effects.[4]
Performance Comparison: Inhibition of ATP Release
Experimental data consistently demonstrates that 10Panx effectively blocks Panx1-mediated ATP release, while this compound shows no significant inhibitory activity. The primary function of this compound in these assays is to serve as a robust negative control, confirming the specificity of 10Panx.
Below is a summary of typical experimental findings. While specific percentages may vary depending on the cell type, stimulus, and experimental conditions, the relative effects remain consistent.
| Peptide | Target | Mechanism of Action | Effect on Stimulated ATP Release |
| 10Panx | Pannexin-1 (Panx1) Channel | Competitive inhibitor; blocks the channel pore.[1][2] | Significant Inhibition |
| This compound | None (Negative Control) | Randomized sequence; does not bind to or block the Panx1 channel.[4][5] | No Significant Inhibition |
Table 1: Qualitative comparison of 10Panx and this compound. In numerous studies, this compound has been shown to be significantly less effective than 10Panx at inhibiting Panx1 channel function.[5]
Signaling Pathway and Point of Inhibition
ATP released through Panx1 channels acts as a paracrine signaling molecule, activating purinergic receptors on adjacent cells or on the cell of origin (autocrine signaling). This initiates a variety of downstream cellular responses. 10Panx specifically intervenes by blocking the initial ATP release step.
Experimental Protocol: Measuring ATP Release
This section details a generalized protocol for a cell-based assay to compare the effects of 10Panx and this compound on stimulated ATP release.
1. Cell Culture and Plating:
-
Culture cells known to express Panx1 (e.g., macrophages, astrocytes, or specific cancer cell lines) under standard conditions.[6]
-
Plate cells in a white, opaque 96-well plate suitable for luminescence assays and grow to confluence.
2. Peptide Preparation and Incubation:
-
Prepare stock solutions of 10Panx and this compound in sterile water or an appropriate buffer.[7]
-
Wash cells gently with a physiological buffer (e.g., Tyrode's solution).
-
Pre-incubate the cells with the desired concentration of 10Panx, this compound, or a vehicle control for 30-60 minutes.
3. Stimulation of ATP Release:
-
Induce Panx1 channel opening using a relevant stimulus. Common methods include:
4. Sample Collection and ATP Measurement:
-
Immediately after stimulation (typically 5-30 minutes), carefully collect a sample of the extracellular supernatant.
-
Measure the ATP concentration in the supernatant using a commercial luciferin-luciferase-based ATP assay kit, following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
5. Data Analysis:
-
Calculate the concentration of ATP based on a standard curve.
-
Compare the amount of ATP released in the presence of 10Panx to the vehicle control and the this compound control. The expected result is a significant reduction in ATP for the 10Panx-treated group only.
Conclusion
The peptide 10Panx is a specific and effective inhibitor of Panx1 channel-mediated ATP release. Its utility in research is critically dependent on the use of the inactive control peptide, this compound, to validate the specificity of its action. For researchers in cellular signaling, inflammation, and pharmacology, the combined use of 10Panx and this compound provides a reliable method for investigating the physiological and pathological roles of pannexin-1 channels.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Pannexin 1, a large-pore membrane channel, contributes to hypotonicity-induced ATP release in Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal and Handling of Scrambled 10Panx
For Research Use Only. Not for diagnostic or medical purposes.
This document provides essential safety, handling, and disposal information for Scrambled 10Panx, a peptide used as a negative control in scientific research. This compound is a random sequence variant of 10Panx, an inhibitory peptide targeting the Pannexin-1 (Panx1) half-channel.[1] As a control peptide, it is used to verify that the effects observed with the active 10Panx peptide are due to its specific sequence and not merely its presence.[1][2][3]
Immediate Safety and Disposal Plan
Based on the Safety Data Sheet (SDS) for the active 10Panx peptide, this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory precautions should always be observed. Disposal should be in accordance with institutional and local regulations for non-hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Deactivation (Recommended): Although not classified as hazardous, it is good laboratory practice to deactivate peptides before disposal. This can be achieved by treating the peptide solution with a 10% bleach solution and allowing it to sit for at least 30 minutes. Alternatively, autoclaving the solution is also an effective deactivation method.
-
Aqueous Waste Disposal: Following deactivation, the solution can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with your institution's and local environmental regulations.
-
Solid Waste Disposal:
-
Empty Vials: Empty, rinsed vials that contained the peptide can generally be disposed of in regular laboratory glass waste.
-
Contaminated Materials: Personal protective equipment (PPE) such as gloves, and other materials like paper towels contaminated with the peptide, should be placed in a designated laboratory chemical waste container.
-
-
Consult Safety Officer: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as disposal regulations can vary.
Operational Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the peptide for experimental use.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling the peptide in either solid or solution form.
-
Ventilation: Use the peptide in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended.[4]
-
Reconstitution and Storage: The peptide is typically supplied as a lyophilized powder. Refer to the supplier's datasheet for specific reconstitution instructions. Once in solution, aliquot to avoid repeated freeze-thaw cycles.
Summary of Product Data:
| Property | Value | Source |
| Molecular Formula | C₅₈H₇₉N₁₅O₁₆ | MedChemExpress |
| Molecular Weight | 1242.34 g/mol | MedChemExpress |
| Sequence | Phe-Ser-Val-Tyr-Trp-Ala-Gln-Ala-Asp-Arg (FSVYWAQADR) | MedChemExpress |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. It is recommended to use freshly prepared solutions. | AbMole |
| Solubility | ≥ 24 mg/mL in DMSO | AbMole |
Experimental Application and Workflow
This compound is essential as a negative control to ensure the observed biological effects are specific to the action of 10Panx on Pannexin-1 channels. A typical experimental workflow involves comparing the results from cells treated with 10Panx, this compound, and a vehicle control.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
